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3-amino-N-(4-bromophenyl)propanamide Documentation Hub

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  • Product: 3-amino-N-(4-bromophenyl)propanamide

Core Science & Biosynthesis

Foundational

Solubility Dynamics of 3-amino-N-(4-bromophenyl)propanamide: A Solvation Thermodynamics Perspective

Executive Summary 3-amino-N-(4-bromophenyl)propanamide (CAS: 938515-88-9, Free Base) presents a classic "amphiphilic conflict" in solvation thermodynamics. Comprising a hydrophilic primary amine tail and a lipophilic bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-(4-bromophenyl)propanamide (CAS: 938515-88-9, Free Base) presents a classic "amphiphilic conflict" in solvation thermodynamics. Comprising a hydrophilic primary amine tail and a lipophilic brominated aromatic head, its solubility profile is strictly governed by solvent polarity and pH-dependent ionization.

This technical guide provides a definitive framework for solubilizing this compound. While DMSO serves as the universal solvent for stock preparation due to its high dielectric constant and aprotic nature, aqueous solubility is kinetically unstable and pH-dependent. This guide details the thermodynamic rationale, step-by-step protocols, and quality control measures required to maintain compound integrity in biological assays.

Part 1: Molecular Architecture & Solvation Thermodynamics

To master the solubility of this molecule, one must first understand the competing forces within its structure.

Structural Analysis

The molecule can be dissected into three distinct solvation domains:

  • The Lipophilic Anchor (4-Bromophenyl): This aromatic ring is highly hydrophobic. The bromine atom increases lipophilicity (LogP contribution ~ +0.86) and promotes

    
    -
    
    
    
    stacking in the solid state, increasing lattice energy.
  • The Linker (Propanamide): The amide bond (

    
    ) offers hydrogen bond donation (NH) and acceptance (C=O), serving as a "solubility bridge."
    
  • The Hydrophilic Tail (3-Amino): The primary amine (

    
    ) is the critical solubility switch. It is basic (
    
    
    
    ).
Theoretical Solubility Profile
PropertyValue (Predicted/Class)Implication for Solubility
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic. Prefers organic solvents.
pKa (Amine) ~9.5Protonated (

) at neutral pH.
H-Bond Donors 2 (Amine, Amide)Capable of water interaction, but limited by the aromatic ring.
Lattice Energy HighStrong intermolecular H-bonds (Amide-Amide) +

-stacking require high energy to break.
The DMSO vs. Water Dichotomy
  • In DMSO (Aprotic): DMSO acts as a Lewis base, effectively solvating the amide protons and the aromatic ring via dipole-dipole interactions. It disrupts the crystal lattice efficiently without requiring ionization.

  • In Water (Protic): The "Hydrophobic Effect" dominates. The water network creates a "cage" around the bromophenyl ring, which is energetically unfavorable (entropic penalty). Solubility is only achieved if the amine is protonated (

    
    ), creating a cationic charge that pulls the lipophilic tail into solution.
    

Part 2: Visualizing the Solvation Pathway

The following diagram illustrates the decision logic for solubilization, emphasizing the critical role of the specific solid form (Salt vs. Free Base).

SolubilityLogic Start Start: 3-amino-N-(4-bromophenyl)propanamide CheckForm Check Solid Form Start->CheckForm Salt HCl/HBr Salt Form (Ionic Lattice) CheckForm->Salt If Label says HCl/HBr FreeBase Free Base Form (Molecular Lattice) CheckForm->FreeBase If Label is Neutral WaterSol Direct Water Solubility (High: >10 mg/mL) Salt->WaterSol Ionic interactions dominate DMSOSol DMSO Stock Required (Water Sol < 0.5 mg/mL) FreeBase->DMSOSol Hydrophobic effect dominates Action1 Dissolve in Water/Buffer (pH < 7.0) WaterSol->Action1 Action2 1. Dissolve in 100% DMSO 2. Dilute into Buffer DMSOSol->Action2 Risk CRITICAL RISK: Precipitation upon dilution Action2->Risk If Final DMSO < 1%

Figure 1: Solubilization Decision Tree. The presence of a counter-ion (Salt form) drastically alters the protocol compared to the Free Base.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Target: 10 mM to 50 mM Stock Solution. Best For: Long-term storage, High-Throughput Screening (HTS), Free Base form.

  • Calculation: Calculate the mass required for a 50 mM stock.

    • MW (Free Base): ~243.10 g/mol

    • Example: Dissolve 12.15 mg in 1.0 mL DMSO.

  • Solvent Choice: Use anhydrous DMSO (Grade: Molecular Biology or Cell Culture,

    
    99.9%). Avoid wet DMSO, as water absorbs rapidly and promotes hydrolysis of the amide bond over months.
    
  • Dissolution:

    • Add DMSO to the vial containing the powder.

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. The energy helps break the intermolecular H-bonds of the amide backbone.

  • QC Check: Inspect under a light source. The solution must be optically clear.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C.

Protocol B: Aqueous Dilution for Bioassays

Target: Working concentration (e.g., 10


M) in Media/Buffer.
Challenge:  The "Crash Out" Effect.

When diluting the DMSO stock into water, the solvent environment shifts from lipophilic-friendly to lipophobic. The bromophenyl group will drive precipitation if the concentration is too high.

  • Prepare Buffer: Ensure your assay buffer (PBS, HEPES) is at pH 7.4 or lower .

    • Why? At pH 7.4, the terminal amine (

      
      ) becomes protonated (
      
      
      
      ). This positive charge acts as a surfactant headgroup, keeping the lipophilic bromophenyl tail in solution.
    • Warning: Avoid Carbonate buffers (pH > 9). At high pH, the amine deprotonates to

      
      , losing its charge, and the compound will precipitate immediately .
      
  • Stepwise Dilution (The "Intermediate" Step):

    • Do not add 1

      
      L stock directly to 1000 
      
      
      
      L water (shock precipitation risk).
    • Step 1: Dilute 50 mM stock 1:10 in pure DMSO

      
       5 mM intermediate.
      
    • Step 2: Dilute 5 mM intermediate 1:100 into pre-warmed (37°C) media

      
       50 
      
      
      
      M working solution.
  • Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity in cells.

Part 4: Comparative Solubility Data

The following data aggregates predicted physicochemical properties and standard behavior for


-alanine anilides.
ParameterWater (pH 7.[1][2]4)DMSO (Anhydrous)Ethanol
Solubility Limit < 1 mg/mL (Free Base)*> 50 mg/mL~ 10 mg/mL
Dissolution Rate Slow (Requires heat/sonication)Fast (Instant)Moderate
Stability (24h) Hydrolysis risk if pH > 10StableStable
Primary Interaction H-Bonding (limited by hydrophobic tail)Dipole-Dipole & H-BondingH-Bonding

*Note: If using the HCl salt form, water solubility increases to >20 mg/mL.

References

  • PubChem Compound Summary. (2025). 3-amino-N-(4-bromophenyl)propanamide.[3][4][5][6] National Center for Biotechnology Information. [Link]

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility rules). [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO stock preparation and precipitation dynamics). [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Reference for pKa-dependent solubility of amines). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between 3-amino-N-(4-bromophenyl)propanamide HCl and its Free Base

Introduction In the landscape of pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its entire lif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its entire lifecycle. The choice between a free base and a salt form is one of the earliest and most impactful of these decisions. While chemically similar, the conversion of a weakly basic API to its salt, such as a hydrochloride (HCl) salt, can dramatically alter its physicochemical and, consequently, its biopharmaceutical properties.[1] This guide provides a detailed technical examination of the differences between the free base form of 3-amino-N-(4-bromophenyl)propanamide and its hydrochloride salt, offering insights for researchers, scientists, and drug development professionals. We will explore the fundamental structural distinctions, the resulting variations in key physicochemical properties, and the strategic implications for formulation and analytical characterization.

I. Molecular and Structural Differences: The Protonation State

The fundamental difference between 3-amino-N-(4-bromophenyl)propanamide and its HCl salt lies in the protonation state of the terminal primary amine group. The free base is a neutral molecule, whereas the hydrochloride salt is an ionic compound formed by the reaction of the basic amine with hydrochloric acid.[2]

  • 3-amino-N-(4-bromophenyl)propanamide (Free Base): The terminal amino group (-NH₂) possesses a lone pair of electrons, rendering it basic and capable of accepting a proton.

  • 3-amino-N-(4-bromophenyl)propanamide HCl (Hydrochloride Salt): The terminal amino group is protonated to form an ammonium cation (-NH₃⁺). This positively charged ion then forms an ionic bond with the negatively charged chloride anion (Cl⁻).[2]

This seemingly simple conversion from a neutral molecule to an ionic salt is the origin of all subsequent differences in their properties.

G cluster_0 Free Base Form cluster_1 Hydrochloride Salt Form free_base 3-amino-N-(4-bromophenyl)propanamide (Weakly Basic, Less Water-Soluble) hcl_salt 3-amino-N-(4-bromophenyl)propanamide HCl (Ionic, More Water-Soluble) free_base->hcl_salt + HCl (Protonation) hcl_salt->free_base - HCl (Deprotonation / +Base) G cluster_API API Form Selection cluster_Screening Physicochemical Screening cluster_Decision Development Path API_Form Start: Candidate API Solubility Solubility Profiling (Aqueous & Organic) API_Form->Solubility Stability Stability Assessment (pH, Temp, Humidity) Solubility->Stability Hygro Hygroscopicity (DVS Analysis) Stability->Hygro Thermal Thermal Properties (DSC/TGA) Hygro->Thermal Decision Select Optimal Form (Salt vs. Free Base) Thermal->Decision Form_Salt Salt Formulation Strategy (Manage Hygroscopicity, pH) Decision->Form_Salt Salt Chosen Form_Base Free Base Formulation (Solubility Enhancement) Decision->Form_Base Base Chosen

Caption: A goal-oriented workflow for API form selection.

IV. Analytical Characterization and Differentiation

A suite of analytical techniques is employed to unequivocally identify and characterize the HCl salt and free base forms. Each technique provides unique and complementary information.

  • Powder X-Ray Diffraction (PXRD): This is the definitive method for distinguishing between different crystalline forms. The salt and free base will have entirely different crystal lattices and thus produce unique diffraction patterns. [3]* Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) can distinguish the forms by their different melting points and enthalpies of fusion. [3]Thermogravimetric Analysis (TGA) can detect the loss of HCl from the salt at high temperatures.

  • Spectroscopy (FT-IR & NMR):

    • FT-IR: The protonation of the amine in the HCl salt leads to characteristic changes in the infrared spectrum. The N-H stretching vibrations of the -NH₃⁺ group in the salt appear as a broad, strong band at a different frequency (typically 2400-3000 cm⁻¹) compared to the sharper N-H stretches of the -NH₂ group in the free base. [2] * NMR: Nuclear Magnetic Resonance spectroscopy, particularly Time-Domain NMR (TD-NMR), can effectively differentiate between salt and free base forms by measuring T1 and T2 relaxation times, which are sensitive to the differences in their crystalline structures and molecular mobility. [3]* Chromatography (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate and quantify the API from its salt counterion (chloride), which is critical for quality control. [4]

G cluster_0 Sample Forms cluster_1 Analytical Techniques cluster_2 Characterization Data Sample API Sample (Unknown Form) PXRD PXRD Crystal Structure Polymorphism Sample->PXRD DSC DSC/TGA Melting Point Thermal Stability Sample->DSC FTIR FT-IR Functional Groups (N-H vs N-H₃⁺) Sample->FTIR NMR NMR Molecular Structure Relaxation Times Sample->NMR Data Comprehensive Profile: - Identity Confirmed - Purity Assessed - Physicochemical Properties Defined PXRD->Data DSC->Data FTIR->Data NMR->Data

Caption: Integrated analytical workflow for API form characterization.

V. Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the HCl salt and free base in an aqueous medium (e.g., pH 7.4 phosphate buffer).

Methodology:

  • Preparation: Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of the test compound (either HCl salt or free base) to separate vials containing a fixed volume (e.g., 10 mL) of the PBS buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of the dissolved API using a validated HPLC-UV method.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the crystallinity of the HCl salt and free base.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram. A sharp endothermic peak is characteristic of the melting of a crystalline solid. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion, which is related to the degree of crystallinity. The free base and HCl salt will exhibit distinct melting endotherms at different temperatures. [3]

Conclusion

The conversion of 3-amino-N-(4-bromophenyl)propanamide from its free base to its hydrochloride salt is a fundamental strategy to modulate its physicochemical properties for pharmaceutical applications. The resulting HCl salt is expected to exhibit significantly higher aqueous solubility, a faster dissolution rate, and a different thermal profile compared to its neutral counterpart. These advantages, however, may be accompanied by increased hygroscopicity, which requires careful management during manufacturing and storage. A thorough analytical characterization is essential to confirm the form and understand its specific properties. Ultimately, the decision to advance the free base or the HCl salt must be based on a holistic assessment of its solubility, stability, manufacturability, and intended clinical application, embodying a goal-oriented approach to drug development. [8]

References

  • BLD Pharm. 3-Amino-N-(4-bromophenyl)propanamide hydrochloride.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3067.
  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry. Available from: [Link]

  • Kishi, Y., et al. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. Chemical & Pharmaceutical Bulletin, 70(2), 123-129. Available from: [Link]

  • Gupta, P., & Bansal, A. K. (2005). Salt Selection in Drug Development. Pharmaceutical Technology, 29(1), 84-96. Available from: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit, 44(1), 6-17. Available from: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Available from: [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? Available from: [Link]

  • Williams, A. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1684. Available from: [Link]

  • Chemistry LibreTexts. (2024). Amines as Bases. Available from: [Link]

  • Bourne, D. W. A. (2024). Absorption of Different Salt Forms. Boomer.org. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2736. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-amino-N-(4-bromophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 3-amino-N-(4-bromophenyl)propanamide, a molecule of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-amino-N-(4-bromophenyl)propanamide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, and potential biological applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity.

IUPAC Name and Synonyms

The unequivocally correct nomenclature for the compound of interest, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 3-amino-N-(4-bromophenyl)propanamide .

While this compound may not have a wide array of trivial names due to its likely role as a synthetic intermediate or a member of a chemical library, it is commonly available and referenced in its hydrochloride salt form: 3-amino-N-(4-bromophenyl)propanamide hydrochloride [1].

Structural Representation and Chemical Data

A clear visualization of the molecule is paramount for understanding its chemical properties and potential interactions.

Table 1: Physicochemical Properties of 3-amino-N-(4-bromophenyl)propanamide

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂OPubChem
Molecular Weight 243.10 g/mol PubChem
Canonical SMILES C1=CC(=CC=C1NC(=O)CCN)BrPubChem
InChI Key AUTQMUXONQQRPW-UHFFFAOYSA-NPubChem
Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of 3-amino-N-(4-bromophenyl)propanamide.

Caption: 2D structure of 3-amino-N-(4-bromophenyl)propanamide.

Synthesis of 3-amino-N-(4-bromophenyl)propanamide: A Proposed Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The primary disconnection is at the amide bond, a common and reliable transformation. A secondary disconnection can be made via a Michael addition to an appropriate acrylate precursor.

G target 3-amino-N-(4-bromophenyl)propanamide amide_bond Amide Bond Formation target->amide_bond Disconnect Amide precursor1 β-Alanine derivative amide_bond->precursor1 precursor2 4-Bromoaniline amide_bond->precursor2 michael_add Michael Addition michael_add->precursor2 precursor3 Acryloyl chloride michael_add->precursor3 precursor1->michael_add Form C-N bond precursor4 Protected 3-aminopropanoic acid precursor1->precursor4 Alternative

Caption: Retrosynthetic analysis of 3-amino-N-(4-bromophenyl)propanamide.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from commercially available 4-bromoaniline and a protected β-alanine derivative.

Step 1: Amide Coupling

The first step involves the formation of the amide bond between 4-bromoaniline and a suitable N-protected β-alanine, such as N-Boc-β-alanine. Standard peptide coupling reagents can be employed for this transformation.

Step 2: Deprotection

The subsequent step is the removal of the protecting group (in this case, the Boc group) under acidic conditions to yield the final product, which can be isolated as the free base or its hydrochloride salt.

Detailed Experimental Protocol

Materials:

  • N-Boc-β-alanine

  • 4-Bromoaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of tert-butyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate

  • To a solution of N-Boc-β-alanine (1.0 eq) and 4-bromoaniline (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes) to afford the protected intermediate.

Step 2: Synthesis of 3-amino-N-(4-bromophenyl)propanamide

  • Dissolve the product from Step 1 in a minimal amount of DCM.

  • Add an excess of 4 M HCl in dioxane or a solution of TFA in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-amino-N-(4-bromophenyl)propanamide hydrochloride.

  • For the free base, neutralize the hydrochloride salt with a suitable base (e.g., NaHCO₃) and extract with an organic solvent.

Potential Applications in Drug Discovery and Development

While direct biological activity data for 3-amino-N-(4-bromophenyl)propanamide is limited in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation. The β-amino amide scaffold is a known pharmacophore in various biologically active compounds.

Analogies to Known Bioactive Molecules

Derivatives of 3-phenylpropanamide have been investigated for their potential as:

  • Butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. The core structure allows for modifications to enhance potency and selectivity[2][3].

  • Mu opioid receptor ligands , suggesting potential applications in pain management[4].

The presence of the 4-bromophenyl group can influence pharmacokinetic properties, potentially enhancing membrane permeability and metabolic stability.

A Scaffold for Chemical Library Synthesis

The primary amino group and the aromatic ring of 3-amino-N-(4-bromophenyl)propanamide provide two key points for chemical diversification. This makes the compound an excellent starting point for the synthesis of a library of analogs for high-throughput screening against various biological targets.

G start 3-amino-N-(4-bromophenyl)propanamide amino_mod N-alkylation, N-acylation start->amino_mod Modification of primary amine aryl_mod Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) start->aryl_mod Modification of aromatic ring library Diverse Chemical Library amino_mod->library aryl_mod->library

Sources

Exploratory

Technical Guide: Beta-Alanine Derivatives Containing the 4-Bromoaniline Moiety

Design, Synthesis, and Functionalization Strategies for Medicinal Chemistry Executive Summary & Strategic Value This technical guide addresses the synthesis and application of -alanine derivatives incorporating a 4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Functionalization Strategies for Medicinal Chemistry

Executive Summary & Strategic Value

This technical guide addresses the synthesis and application of


-alanine derivatives incorporating a 4-bromoaniline (4-BA) moiety. This scaffold represents a "privileged structure" in drug discovery, serving two distinct strategic functions:
  • The Linker: The

    
    -alanine backbone provides a flexible 3-carbon spacer, distinct from rigid 
    
    
    
    -amino acids, often improving metabolic stability against proteases.
  • The Functional Handle: The para-bromine atom on the aniline ring is not merely a substituent; it is a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of lead compounds.

This guide details two primary synthetic routes—Aza-Michael Addition (N-alkylation) and Amide Coupling (Acylation)—and provides a workflow for downstream functionalization.

Retrosynthetic Analysis & Pathway Design

To synthesize these derivatives, we must consider the electronic nature of 4-bromoaniline. The bromine atom is electron-withdrawing (inductive effect), reducing the nucleophilicity of the amine. Consequently, standard nucleophilic attacks require activation or catalysis.

Diagram 1: Strategic Synthesis Pathways

The following diagram outlines the two primary routes to access the core scaffold and its subsequent diversification.

SynthesisPathways Aniline 4-Bromoaniline (Weak Nucleophile) MichaelAdduct N-(4-bromophenyl)-beta-alanine (Secondary Amine) Aniline->MichaelAdduct Route A: Aza-Michael (Acid Catalyst/Heat) AmideProduct Beta-alanine 4-bromoanilide (Amide Bond) Aniline->AmideProduct Route B: Amidation (EDC/HOBt) Acrylate Acrylic Acid/Ester (Michael Acceptor) Acrylate->MichaelAdduct BocBeta N-Boc-Beta-Alanine (Protected AA) BocBeta->AmideProduct Suzuki Suzuki Coupling (Biaryl Scaffold) MichaelAdduct->Suzuki Pd(PPh3)4 / Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Formation) AmideProduct->Buchwald Pd2(dba)3 / Amine

Caption: Dual synthetic pathways (Aza-Michael vs. Amidation) leading to divergent scaffolds eligible for Pd-catalyzed cross-coupling.

Detailed Synthetic Protocols

Route A: Aza-Michael Addition (N-Alkylation)

This route creates an N-aryl


-amino acid derivative.
  • Target: 3-((4-bromophenyl)amino)propanoic acid (or ester).

  • Challenge: The low nucleophilicity of 4-bromoaniline often leads to slow kinetics with simple acrylates.

  • Solution: Use of a protic solvent or weak acid catalyst to activate the Michael acceptor.

Protocol 1: Acid-Catalyzed Addition
  • Reagents: 4-Bromoaniline (10 mmol), Methyl Acrylate (12 mmol), Glacial Acetic Acid (2.0 mL).

  • Setup: 50 mL round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve 4-bromoaniline in methyl acrylate (neat) or minimal toluene.

    • Add glacial acetic acid (catalyst).[1][2]

    • Reflux at 80–90°C for 12–24 hours. Note: Monitor via TLC (Hexane/EtOAc 3:1). The aniline spot will diminish, and a lower Rf spot (product) will appear.

    • Workup: Evaporate excess acrylate/solvent under reduced pressure.[3]

    • Purification: The residue is often an oil. Crystallize from cold Ethanol/Water or purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexane).

    • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2 eq) in THF/H2O (1:1) for 4 hours at RT.

Route B: Amide Coupling (Acylation)

This route creates a


-alanine anilide (peptide-like bond).
  • Target: tert-butyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate (Boc-protected intermediate).

  • Challenge: Aniline amines are less reactive than alkyl amines; standard DCC coupling may be sluggish or prone to urea byproducts.

  • Solution: Use EDC/HOBt or HATU for enhanced activation.

Protocol 2: EDC/HOBt Mediated Coupling
  • Reagents: Boc-

    
    -Alanine (5 mmol), 4-Bromoaniline (5 mmol), EDC.HCl (6 mmol), HOBt (6 mmol), DIPEA (10 mmol), DCM (dry, 20 mL).
    
  • Procedure:

    • Dissolve Boc-

      
      -Alanine in dry DCM under nitrogen.
      
    • Add DIPEA, EDC.HCl, and HOBt. Stir for 15 minutes at 0°C to form the active ester.

    • Add 4-Bromoaniline.[1][4][5][6]

    • Allow to warm to RT and stir overnight (16h).

    • Workup (Self-Validating Step):

      • Wash organic layer with 1M HCl (removes unreacted aniline and DIPEA).

      • Wash with Sat. NaHCO3 (removes unreacted acid).

      • Wash with Brine, dry over Na2SO4.

    • Deprotection: To remove Boc, treat with TFA/DCM (1:1) for 1 hour.

Analytical Characterization (QC)

Researchers must validate the structure using NMR and MS. The bromine isotope pattern is a critical diagnostic tool.

TechniqueFeature to ObserveDiagnostic Value
1H NMR AA'BB' System (7.2 - 7.5 ppm)Confirms para-substitution of the aromatic ring.
1H NMR Triplet pair (~2.5 ppm, ~3.4 ppm)Confirms the intact

-alanine backbone (-CH2-CH2-).
MS (ESI) M+ and (M+2)+ peaks (1:1 ratio)Crucial: The 79Br and 81Br isotopes exist in a 1:1 ratio. A split mass peak confirms bromine presence.
IR ~3300 cm⁻¹ (N-H stretch)Confirms secondary amine (Route A) or Amide (Route B).

Functionalization: The Suzuki-Miyaura Cross-Coupling

The 4-bromo moiety allows this molecule to serve as a scaffold for library generation. The following protocol demonstrates attaching a phenyl ring to create a biaryl system.

Diagram 2: Catalytic Cycle (Simplified)

SuzukiCycle Pd-Catalyzed Cross-Coupling Workflow Substrate 4-Bromo-Beta-Alanine Derivative OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Catalyst Catalyst Pd(PPh3)4 (5 mol%) Boronic Aryl Boronic Acid (R-Ph-B(OH)2) Base K2CO3 (aq) TransMetal Transmetallation OxAdd->TransMetal + Boronic + Base RedElim Reductive Elimination TransMetal->RedElim RedElim->Catalyst Regeneration Product Biaryl Beta-Alanine Product RedElim->Product

Caption: The bromine handle enables rapid diversification via Pd-cycle, yielding biaryl derivatives.

Protocol:

  • Dissolve the 4-bromo derivative (1 eq) and Aryl boronic acid (1.2 eq) in Dioxane/Water (4:1).

  • Add K2CO3 (2 eq). Degas with Nitrogen for 10 mins.

  • Add Pd(PPh3)4 (0.05 eq).

  • Heat to 90°C for 4-6 hours.

  • Result: Formation of a biaryl linkage, replacing the Br atom.[7]

Biological & Industrial Applications[8]

Medicinal Chemistry (Integrin Antagonists)

-alanine derivatives are frequently used as peptidomimetics. The 4-bromoaniline moiety mimics the hydrophobic side chains of natural amino acids (like Phenylalanine) but with added lipophilicity and metabolic resistance.
  • Mechanism: These derivatives often target Integrin receptors (e.g.,

    
    )  or serve as Factor Xa inhibitors .
    
  • Causality: The distance between the carboxylic acid (or isostere) and the aromatic ring is critical for binding pockets.

    
    -alanine provides a distinct distance compared to 
    
    
    
    -alanine.
Materials Science

The amide derivative (Route B) can serve as a monomer for conductive polymers or liquid crystals . The bromine atom allows for electropolymerization or further functionalization to tune the bandgap of the material.

References

  • Synthesis of Beta-Amino Acids via Aza-Michael Addition Source: MDPI (Molecules) Context: Methodology for reacting amines with acrylates using green catalysts. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromoaniline Derivatives Source: BenchChem / NIH Context: Protocols for Suzuki and Buchwald couplings on this specific scaffold. URL:[Link]

  • Biological Activity of Beta-Alanine Derivatives Source: National Institutes of Health (PMC) Context: Antimicrobial and metabolic activity of N-substituted beta-alanine derivatives. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-amino-N-(4-bromophenyl)propanamide from 4-bromoaniline

Application Note: Optimized Synthesis of 3-Amino-N-(4-bromophenyl)propanamide Executive Summary The synthesis of 3-amino-N-(4-bromophenyl)propanamide (also referred to as N-(4-bromophenyl)- -alanine amide) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3-Amino-N-(4-bromophenyl)propanamide

Executive Summary

The synthesis of 3-amino-N-(4-bromophenyl)propanamide (also referred to as N-(4-bromophenyl)-


-alanine amide) represents a critical transformation in medicinal chemistry, particularly in the development of peptidomimetics and Proteolysis Targeting Chimeras (PROTACs) where this motif serves as a non-cleavable linker.

While theoretically simple, the direct condensation of 4-bromoaniline with


-alanine is kinetically disfavored due to the zwitterionic nature of the amino acid and the reduced nucleophilicity of the electron-deficient aniline. This guide presents a High-Fidelity Boc-Protection Protocol , widely regarded as the "Gold Standard" for research-scale synthesis due to its operational simplicity and high purity profile. An alternative Acyl Chloride Route  is discussed for scalability contexts.

Strategic Analysis & Route Selection

Two primary synthetic pathways were evaluated for this application note. The choice of pathway depends on the scale and purity requirements.

FeatureRoute A: Boc-Anhydride Strategy (Recommended) Route B: 3-Chloropropanoyl Chloride
Mechanism Amide coupling of protected amino acid followed by acidolysis.N-acylation followed by nucleophilic substitution (amination).
Purity Profile High (>98%) . Avoids polymerization side products.Moderate. Risk of elimination to acrylamide by-products.
Reagents Boc-

-Ala-OH, EDC/HATU, TFA.
3-Chloropropanoyl chloride, Ammonia.
Applicability Drug Discovery / GLP Synthesis.Industrial / Cost-sensitive bulk synthesis.[1]

Scientist’s Rationale: We prioritize Route A for this guide. 4-Bromoaniline is a weak nucleophile (


 of conjugate acid 

3.9) compared to aniline (

4.6). The use of high-activity coupling agents (HATU or mixed anhydrides) combined with N-protection prevents self-condensation and ensures the aniline reacts quantitatively.

Reaction Pathway Visualization

The following diagram outlines the logic flow for the recommended Boc-protection route, highlighting the critical intermediate and deprotection step.

SynthesisPathway SM1 4-Bromoaniline (Weak Nucleophile) Step1 Step 1: Coupling (HATU/DIPEA or EDC/HOBt) SM1->Step1 SM2 N-Boc-beta-alanine (Protected AA) SM2->Step1 Inter Intermediate: N-Boc-3-amino-N-(4-bromophenyl)propanamide Step1->Inter Amide Bond Formation Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Boc Removal Product TARGET: 3-Amino-N-(4-bromophenyl)propanamide Step2->Product Salt Formation/Neutralization

Figure 1: Step-wise synthetic logic for the preparation of the target amide via the Boc-strategy.

Detailed Experimental Protocol

Phase 1: Amide Coupling

Objective: Covalent attachment of the protected linker to the aniline.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • N-Boc-

    
    -alanine (1.1 equiv)
    
  • HATU (1.2 equiv) [Alternative: EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-

    
    -alanine (1.1 eq) in anhydrous DMF (concentration ~0.2 M).
    
  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution may turn slightly yellow (activation of the carboxylic acid). Stir for 10–15 minutes.

    • Note: HATU is preferred over EDC for electron-deficient anilines due to faster kinetics.

  • Nucleophile Addition: Add 4-bromoaniline (1.0 eq).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The aniline spot should disappear.

  • Workup:

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash successively with:

      • 1M HCl (2x) – Removes unreacted aniline and DIPEA.

      • Sat. NaHCO

        
         (2x) – Removes unreacted acid and coupling byproducts.
        
      • Brine (1x).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Purification: Usually not required if solid precipitates. If necessary, recrystallize from EtOAc/Hexane or flash chromatography.

Phase 2: Deprotection (Boc Removal)

Objective: Removal of the tert-butyl carbamate group to release the primary amine.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM (Dichloromethane)[2]

Procedure:

  • Dissolution: Dissolve the intermediate (N-Boc-amide) in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA slowly (Ratio DCM:TFA = 2:1 or 4:1).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (mass shift of -100 Da).

  • Workup (Isolation of Salt):

    • Concentrate the solution in vacuo to remove DCM and excess TFA.

    • Co-evaporate with toluene (3x) or diethyl ether to remove trace TFA.

    • The product usually solidifies as the TFA salt .

  • Free Base Generation (Optional but recommended for storage):

    • Dissolve the salt in minimal water/methanol.

    • Adjust pH to ~9-10 using saturated NaHCO

      
       or 1M NaOH.
      
    • Extract with DCM or EtOAc (repeatedly, as the amine is polar).

    • Dry and concentrate to yield the free amine.

Analytical Data Expectations

Validation of the synthesized compound should be performed using


H NMR and LC-MS.

Table 1: Predicted Spectral Characteristics

TechniqueParameterExpected Signal / ValueAssignment

H NMR
Aromatic Region

7.60 (d, 2H)
Protons ortho to Br
(DMSO-d

)
Aromatic Region

7.45 (d, 2H)
Protons ortho to Amide
Amide NH

10.10 (s, 1H)
Amide proton
Aliphatic Chain

2.85 (t, 2H)

-CH

(adjacent to amine)
Aliphatic Chain

2.55 (t, 2H)

-CH

(adjacent to carbonyl)
AmineBroad singletFree NH

(shift varies with salt form)
LC-MS Molecular Ion

[M+H]

(1:1 Br isotope pattern)

Troubleshooting & Critical Process Parameters

  • Issue: Low Conversion in Step 1.

    • Cause: 4-Bromoaniline is electron-poor.

    • Solution: Heat the reaction to 40-50°C if using EDC. If using HATU, ensure reagents are anhydrous.

  • Issue: Product is an oil after deprotection.

    • Cause: Residual TFA or impurities.

    • Solution: Triturate the oil with cold diethyl ether or hexanes to induce precipitation of the salt.

  • Issue: Acrylamide formation (Side Reaction).

    • Context: This occurs primarily in the alternative route (3-chloropropanoyl chloride) if base is too strong.

    • Prevention: In the Boc route described above, this is chemically impossible, which is why this route is preferred.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for Boc deprotection protocols).
  • BenchChem. (2025). Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol (Analogous halo-chemistry reference). Link

Sources

Application

using 3-amino-N-(4-bromophenyl)propanamide as a Suzuki coupling scaffold

Application Note: 3-Amino-N-(4-bromophenyl)propanamide as a Bifunctional Suzuki Scaffold Executive Summary 3-Amino-N-(4-bromophenyl)propanamide (often referred to as N-(4-bromophenyl)- -alanine) represents a high-value b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-N-(4-bromophenyl)propanamide as a Bifunctional Suzuki Scaffold

Executive Summary

3-Amino-N-(4-bromophenyl)propanamide (often referred to as N-(4-bromophenyl)-


-alanine) represents a high-value bifunctional scaffold in medicinal chemistry. Its structure offers two distinct vectors for diversification: an aryl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and a primary aliphatic amine for amide coupling, reductive amination, or sulfonylation.

This guide addresses the specific challenges of using this scaffold, particularly the interference of the free primary amine with palladium catalysts. We present a robust, self-validating protocol that prioritizes an Amine-Protection-First strategy to maximize yield and catalyst turnover.

Strategic Utility & Chemical Properties

This scaffold acts as a "molecular extension cord," linking an aromatic core to a solubilizing or targeting tail.

PropertyData / Description
CAS Number 57775-11-8
Molecular Formula C

H

BrN

O
Molecular Weight 243.10 g/mol
Key Functionality Aryl Bromide: Reactive handle for C-C bond formation.Amide Linker: Provides H-bond donor/acceptor sites; stable under basic coupling conditions.Primary Amine: Solubilizing group; susceptible to Pd-coordination (catalyst poisoning).[1][2]
Solubility Moderate in DMSO, DMF, MeOH. Poor in non-polar solvents (Hexane, Toluene).

Pre-Coupling Consideration: The "Protection First" Mandate

While direct coupling of unprotected amino-aryl halides is possible using specialized catalysts (e.g., CataXCium A Pd G3) [1], standard protocols using robust, cost-effective catalysts (e.g., Pd(PPh


)

, Pd(dppf)Cl

) often fail due to amine coordination to the metal center.

Recommendation: Convert the primary amine to a carbamate (Boc) prior to Suzuki coupling. This renders the nitrogen non-nucleophilic and prevents catalyst poisoning.

Workflow Visualization

G Start 3-Amino-N-(4-bromophenyl) propanamide Protect Step 1: Boc Protection (Boc2O, Et3N) Start->Protect Mask Amine Coupling Step 2: Suzuki Coupling (R-B(OH)2, Pd cat.) Protect->Coupling C-C Bond Formation Deprotect Step 3: Deprotection (TFA/DCM) Coupling->Deprotect Reveal Amine Final Biaryl Amine Product Deprotect->Final Isolation

Figure 1: Optimized synthetic workflow preventing catalyst poisoning via transient Boc-protection.

Detailed Experimental Protocols

Step 1: Preparation of the Protected Scaffold (Boc-3-amino-N-(4-bromophenyl)propanamide)

If the starting material is purchased as the HCl salt, this step is mandatory.

  • Dissolution: Suspend 3-amino-N-(4-bromophenyl)propanamide (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add triethylamine (3.0 equiv) to liberate the free amine.

  • Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv) portion-wise.
    
  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Validation: Check TLC (stained with Ninhydrin; product should NOT stain).

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol uses Pd(dppf)Cl


, a robust catalyst resistant to air and moisture, ideal for amide-containing substrates [2].

Reagents:

  • Scaffold: Boc-protected aryl bromide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [3]·DCM (0.05 equiv / 5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [3][4]

Procedure:

  • Setup: In a reaction vial equipped with a stir bar, combine the Scaffold, Boronic Acid, Base, and Catalyst.

  • Degassing: Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen promotes homocoupling of boronic acids.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H of starting material) and appearance of the biaryl mass.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with water and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (TFA Mediated)
  • Dissolution: Dissolve the coupled intermediate in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

  • Reaction: Stir at RT for 1–2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the TFA salt.

Mechanistic Insight & Troubleshooting

The Suzuki cycle involves three stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] The amide backbone of this scaffold presents specific challenges.

Catalytic Cycle & Potential Pitfalls

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Interference !! AMINE POISONING !! Pd-N Coordination Pd0->Interference Unprotected NH2 TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle showing the critical risk of amine poisoning at the Pd(0) stage.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure amine is Boc-protected. Switch to Pd(dppf)Cl

or XPhos Pd G3.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or increase base concentration. Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents thoroughly (sparge with Ar for 15 min).
Amide Hydrolysis Harsh Base/TempSwitch base from K

PO

to Cs

CO

or NaHCO

.

Applications in Drug Discovery

  • PROTAC Linkers: The 3-carbon chain serves as a defined spacer. The amine can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the aryl bromide is coupled to the Warhead (Target protein ligand).

  • Fragment Elaboration: The scaffold serves as a "growing vector" in Fragment-Based Drug Design (FBDD), allowing exploration of the Phenyl pocket via Suzuki coupling while maintaining a solubilizing amine tail [4].

References

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

  • MDPI. (2024).[6] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki-Miyaura Conditions. Retrieved from [Link]

  • NIH PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 3-amino-N-(4-bromophenyl)propanamide in Medicinal Chemistry

Introduction: Unveiling the Potential of the 3-Aminopropanamide Scaffold In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds that can serve as starting points f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the 3-Aminopropanamide Scaffold

In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds that can serve as starting points for drug discovery are of paramount importance. The 3-amino-N-(4-bromophenyl)propanamide structure represents a versatile and promising scaffold. Its inherent structural features—a flexible aminopropanamide backbone and a synthetically tractable brominated aromatic ring—position it as an attractive candidate for the generation of compound libraries targeting a range of biological entities. The presence of the bromine atom is particularly noteworthy, as it serves as a chemical handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties at this position.

Emerging research has highlighted the potential of related 3-amino-N-aryl amide structures as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1][2][3][4] This application note will delve into the potential of 3-amino-N-(4-bromophenyl)propanamide as a foundational molecule for the development of novel therapeutics, with a particular focus on its application as a scaffold for DPP-4 inhibitors. We will provide detailed protocols for its synthesis and in-vitro evaluation, offering researchers a comprehensive guide to exploring the therapeutic potential of this intriguing molecule.

Hypothesized Mechanism of Action: Targeting Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a crucial role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[5]

The 3-aminopropanamide core of our target molecule is structurally analogous to the N-terminal dipeptide portion of DPP-4's natural substrates. It is hypothesized that the primary amino group of 3-amino-N-(4-bromophenyl)propanamide can interact with the S2 subsite of the DPP-4 active site, while the propanamide backbone orients the N-(4-bromophenyl) group towards the S1 subsite. The S1 subsite is a hydrophobic pocket, and the 4-bromophenyl moiety is expected to form favorable hydrophobic interactions within this pocket. While some studies on other DPP-4 inhibitor scaffolds have suggested that a decrease in bromine substitution on a phenyl ring can lead to increased activity, the presence of the halogen can also provide a vector for further chemical modification to optimize binding and pharmacokinetic properties.[4]

Diagram: Hypothesized Binding Mode of 3-amino-N-(4-bromophenyl)propanamide with DPP-4

cluster_DPP4 DPP-4 Active Site cluster_Inhibitor 3-amino-N-(4-bromophenyl)propanamide S1 S1 Subsite (Hydrophobic Pocket) Catalytic_Triad Catalytic Triad (Ser, Asp, His) S2 S2 Subsite (Anionic) Amino_Group Primary Amino Group Amino_Group->S2 Ionic Interaction Propanamide_Backbone Propanamide Backbone Bromophenyl_Group 4-Bromophenyl Group Bromophenyl_Group->S1 Hydrophobic Interaction

Caption: Hypothesized binding of the inhibitor in the DPP-4 active site.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-N-(4-bromophenyl)propanamide

This protocol outlines a two-step synthesis of the target compound starting from commercially available reagents. The first step involves the protection of the amino group of β-alanine, followed by amide coupling with 4-bromoaniline. The final step is the deprotection of the amino group.

Materials:

  • β-Alanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • 4-Bromoaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane (4M solution)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-Boc-β-alanine

  • Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Wash the aqueous residue with ethyl acetate (2x).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine as a white solid.

Step 2: Amide Coupling to form N-Boc-3-amino-N-(4-bromophenyl)propanamide

  • Dissolve N-Boc-β-alanine (1.0 eq) in dichloromethane (DCM).

  • Add 4-bromoaniline (1.0 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 3: Deprotection to yield 3-amino-N-(4-bromophenyl)propanamide

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of ethyl acetate.

  • Add a 4M solution of HCl in dioxane (10 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 3-amino-N-(4-bromophenyl)propanamide hydrochloride. The free base can be obtained by neutralization with a suitable base.

Diagram: Synthetic Workflow

beta_alanine β-Alanine boc_protected N-Boc-β-alanine beta_alanine->boc_protected (Boc)₂O, NaOH coupled_product N-Boc-3-amino-N-(4-bromophenyl)propanamide boc_protected->coupled_product 4-Bromoaniline, DCC, DMAP final_product 3-amino-N-(4-bromophenyl)propanamide coupled_product->final_product HCl in Dioxane

Caption: Synthetic route to the target compound.

Protocol 2: In-Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 3-amino-N-(4-bromophenyl)propanamide against human recombinant DPP-4. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 3-amino-N-(4-bromophenyl)propanamide (test compound)

  • Sitagliptin (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and sitagliptin in DMSO.

    • Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in DPP-4 Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank wells: Assay Buffer.

      • Control wells (100% activity): Assay Buffer and DPP-4 enzyme.

      • Positive control wells: Sitagliptin solution and DPP-4 enzyme.

      • Test compound wells: Serial dilutions of the test compound solution and DPP-4 enzyme.

    • The final volume in each well should be equal, and the final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every minute.[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for the test compound at each concentration using the following formula: % Inhibition = [1 - (Rate of test compound well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Compound IDScaffoldKey SubstituentTargetIC₅₀ (nM)Reference
1 3-amino-N-arylpropanamide4-BromophenylDPP-4To be determinedThis work
Sitagliptin β-amino acid derivativeTrifluoromethylphenylDPP-4~19[8]
Alogliptin PyrimidinedioneCyanobenzylDPP-4<10[5]
Linagliptin XanthineButynylDPP-4~1[9]

Table 1: Comparison of 3-amino-N-(4-bromophenyl)propanamide with known DPP-4 inhibitors.

Conclusion and Future Directions

The 3-amino-N-(4-bromophenyl)propanamide scaffold presents a compelling starting point for the development of novel therapeutic agents, particularly in the context of DPP-4 inhibition for the management of type 2 diabetes. The synthetic protocol provided is robust and allows for the efficient production of the core molecule. The in-vitro assay protocol offers a reliable method for assessing its biological activity.

Future work should focus on a comprehensive SAR study by leveraging the reactivity of the 4-bromophenyl group. Suzuki and other cross-coupling reactions can be employed to introduce a diverse array of substituents to probe the chemical space of the S1 pocket of DPP-4, with the goal of enhancing potency and selectivity. Furthermore, pharmacokinetic and in-vivo efficacy studies of promising analogs will be crucial in advancing this scaffold towards clinical development.

References

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India). Available at: [Link]

  • Structure-activity relationship of compounds 8. ResearchGate. Available at: [Link]

  • Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. PubMed. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • Synthesis of N‐aryl amino acid derivatives. ResearchGate. Available at: [Link]

  • Clinical Use of DPP-4 Inhibitors. Frontiers. Available at: [Link]

  • Characteristic features of DPP-4 inhibitors. ResearchGate. Available at: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. NCBI Bookshelf. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing cyclization side reactions in beta-amino amide synthesis

To: Research & Development Team From: Senior Application Scientist, Synthetic Chemistry Division Subject: Technical Guide: Preventing Cyclization in Beta-Amino Amide Synthesis Executive Summary Beta-amino amides are crit...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Synthetic Chemistry Division Subject: Technical Guide: Preventing Cyclization in Beta-Amino Amide Synthesis

Executive Summary

Beta-amino amides are critical motifs in peptidomimetics, foldamers, and drug pharmacophores. However, their synthesis is plagued by a thermodynamic trap: the propensity for intramolecular cyclization over intermolecular coupling. Unlike alpha-amino acids, the additional carbon backbone in beta-amino acids introduces specific conformational flexibility that can favor the formation of 4-membered lactams (2-azetidinones) or retro-Michael elimination products under standard coupling conditions.

This technical guide serves as a troubleshooting hub to diagnose, prevent, and remediate these side reactions. It is structured as a Level 3 Support Protocol , assuming the user is familiar with basic peptide chemistry but requires mechanistic intervention for failing syntheses.

The "Cyclization Trap": Mechanistic Overview

The primary failure mode in beta-amino amide synthesis is the competition between the desired intermolecular amidation and intramolecular ring closure.

Diagram 1: The Kinetic Bifurcation

This pathway illustrates how activation of an N-unprotected (or insufficiently protected) beta-amino acid leads to irreversible beta-lactam formation.

CyclizationTrap Start Beta-Amino Acid (N-Unprotected/Mono-alkylated) Activation Carboxyl Activation (DIC/HOBt, HATU, etc.) Start->Activation Intermediate Activated Ester Intermediate Activation->Intermediate Desired Path A: Intermolecular Coupling (+ Amine R'-NH2) Intermediate->Desired Requires N-Protection SideReaction Path B: Intramolecular Cyclization (k_intra >> k_inter) Intermediate->SideReaction Free Amine Present Product Target Beta-Amino Amide Desired->Product Lactam Side Product: Beta-Lactam (Azetidin-2-one) SideReaction->Lactam

Caption: Kinetic competition between intermolecular coupling (Path A) and intramolecular beta-lactam formation (Path B). Path B is kinetically favored if the N-terminus is not urethane-protected.

Troubleshooting Modules (Q&A)

Module A: Preventing Beta-Lactam Formation

Q: I am attempting to couple a beta-amino acid to an amine, but LCMS shows a mass corresponding to [M-18] (water loss) and no coupling product. What happened?

A: You have likely formed a beta-lactam (2-azetidinone).

  • Diagnosis: This occurs when the beta-amino acid's nitrogen is nucleophilic during the activation of the carboxyl group. If you are using a Z- (Cbz) or Benzyl-protected amine, or a free amine, the nitrogen can attack the activated ester intramolecularly to form a 4-membered ring.

  • The Fix:

    • Switch Protection: Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) protection for the beta-amino acid. The carbamate functionality reduces the nucleophilicity of the nitrogen significantly, preventing it from attacking the activated ester.

    • Protocol Adjustment: Ensure the coupling reagent (e.g., HATU, DIC) is added to the protected beta-amino acid before any deprotection steps are attempted. Never attempt to activate a free beta-amino acid.

Q: Can I use N-alkylated beta-amino acids (e.g., N-methyl) without protection?

A: No. N-alkyl beta-amino acids are more prone to cyclization than primary amines because the secondary amine is a better nucleophile and the alkyl group forces a conformation that favors ring closure (Thorpe-Ingold effect).

  • Requirement: You must use N-Boc-N-methyl-beta-amino acids.

Module B: Retro-Michael Elimination (Stability)

Q: My beta-amino amide was pure after coupling, but after storage or basic workup, I see the formation of an alpha,beta-unsaturated amide and free amine. Why?

A: You are observing a Retro-Michael reaction (elimination of the amine).

  • Mechanism: The beta-amino amide motif contains an acidic proton at the alpha-position. Strong bases (or even prolonged exposure to weak bases like piperidine) can deprotonate the alpha-carbon (

    
    ), leading to E1cB elimination of the amine.
    
  • Risk Factors:

    • Solvent: Heating in DMF or DMSO accelerates this.

    • Base: 20% Piperidine (used for Fmoc removal) can trigger this side reaction in sensitive sequences.

  • Prevention Protocol:

    • Limit Base Exposure: For Fmoc removal, use DBU (1-2%) / Piperidine (2-5%) cocktails for shorter times (e.g., 3 x 3 min) rather than standard 20% piperidine for 20 min.

    • Storage: Store purified products as HCl or TFA salts at -20°C. Never store as a free base in solution.

Module C: Aspartimide-Like Side Reactions

Q: I am synthesizing a peptide with a beta-aspartic acid residue. I see a mass shift of -18 Da that is NOT a beta-lactam. What is it?

A: This is likely Aspartimide formation (cyclic imide).

  • Context: If you are using beta-homo-aspartic acid (or similar derivatives with side-chain esters), the backbone amide nitrogen can attack the side-chain ester.

  • The Fix:

    • Bulky Esters: Use O-tBu (tert-butyl) or O-PhiPr (2-phenylisopropyl) esters for the side chain protection. The steric bulk prevents the attack.

    • Hmb Protection: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) protection on the backbone nitrogen. This physically blocks the cyclization pathway.

Comparative Data: Coupling Reagents for Beta-Amino Acids

The choice of coupling reagent significantly impacts the ratio of desired product to cyclized byproduct.

Coupling ReagentActivation TypeRisk of Cyclization*Recommendation
DIC / HOBt CarbodiimideLow Standard Choice. Slower activation allows better control.
HATU / HOAt Uronium/Aza-benzotriazoleMedium High reactivity can force cyclization if protection is compromised. Use with collidine instead of DIEA.
PyBOP PhosphoniumLow Good alternative to uronium salts; avoids guanidinylation side reactions.
EEDQ Mixed AnhydrideHigh Avoid. Mixed anhydrides are highly susceptible to intramolecular attack.

*Assuming N-terminally protected beta-amino acid.

Standard Operating Procedure (SOP): Safe Coupling Protocol

Objective: Couple Fmoc-Beta-HomoAla-OH to Resin-NH2 without cyclization.

Materials:

  • Fmoc-Beta-AA (3.0 eq)

  • DIC (3.0 eq)

  • Oxyma Pure (3.0 eq) (Superior to HOBt for suppressing racemization)

  • DMF (Solvent)

Step-by-Step:

  • Pre-Activation (Crucial):

    • Dissolve Fmoc-Beta-AA and Oxyma Pure in DMF.

    • Add DIC.

    • Wait exactly 2 minutes. (Allows formation of the active ester while minimizing time for potential side reactions before amine exposure).

  • Addition:

    • Add the pre-activated mixture to the resin (or amine solution).

  • Coupling:

    • Agitate at Room Temperature for 60 minutes.

    • Warning: Do NOT heat. Microwave heating (>50°C) significantly increases the rate of retro-Michael elimination and aspartimide formation in beta-peptides.

  • Washing:

    • Wash immediately with DMF (3x) and DCM (3x) to remove residual base/activator.

Diagnostic Decision Tree

Use this flow to troubleshoot low yields.

TroubleshootingTree Start Problem: Low Yield / Impurity CheckMass Check LCMS Mass Shift Start->CheckMass M_minus_18 Mass = [M - 18] (Loss of H2O/NH3) CheckMass->M_minus_18 M_plus_0 Mass = Correct (But low conversion) CheckMass->M_plus_0 CyclizationType Is N-terminus Protected? M_minus_18->CyclizationType RetroMichael Check: Did you heat or use strong base? M_plus_0->RetroMichael NotProtected No / Alkyl / Benzyl CyclizationType->NotProtected Protected Yes (Boc/Fmoc) CyclizationType->Protected BetaLactam Cause: Beta-Lactam Formation Action: Use Boc/Fmoc protection NotProtected->BetaLactam Aspartimide Cause: Aspartimide/Imide Action: Use Hmb backbone protection Protected->Aspartimide YesHeat Yes (>40°C or 20% Pip) RetroMichael->YesHeat RetroCause Cause: Retro-Michael Elimination Action: Lower Temp, weaker base YesHeat->RetroCause

Caption: Diagnostic flow for identifying the root cause of failure based on mass spectrometry data.

References

  • Beta-Lactam Formation via Amino Acid Activation

    • Mechanism: Activation of beta-amino acids without urethane protection leads to rapid cycliz
    • Source: Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

    • URL: [Link]

  • Prevention of Aspartimide Formation

    • Protocol: Use of Hmb backbone protection and bulky esters to prevent cyclic imide form
    • Source: Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part II." Journal of Peptide Science.
    • URL: [Link]

  • Retro-Michael Instability

    • Context: Stability of maleimide and beta-amino conjug
    • Source: Szijj, P. A., et al. (2018). "Addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies.
    • URL: [Link]

  • Coupling Reagents & Racemization

    • Data: Comparison of DIC/Oxyma vs.
    • Source: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
    • URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-amino-N-(4-bromophenyl)propanamide

This technical guide is structured as a dynamic support portal designed for researchers synthesizing or purifying 3-amino-N-(4-bromophenyl)propanamide . It prioritizes mechanistic understanding over rote recipes, ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support portal designed for researchers synthesizing or purifying 3-amino-N-(4-bromophenyl)propanamide . It prioritizes mechanistic understanding over rote recipes, ensuring you can adapt the protocol to your specific impurity profile.

Case ID: PUR-3ABP-REC-01 Compound Class:


-Amino Amide / Aniline Derivative
Molecular Weight:  ~243.10  g/mol
Support Tier:  Senior Application Scientist

Diagnostic Phase: Before You Crystallize[1]

Is recrystallization the correct tool? Recrystallization is effective for removing soluble impurities (like unreacted starting materials or oligomers) but poor at separating mixtures with very similar solubility profiles (like structural isomers).

Target Molecule Analysis:

  • The Amine (

    
    ):  Highly polar, basic, and prone to oxidation (browning) if left in solution.
    
  • The Amide Linker: Provides hydrogen bond donation/acceptance, increasing melting point and lattice energy.

  • The Aryl Halide (

    
    ):  Lipophilic. The heavy bromine atom often facilitates good crystal packing but lowers solubility in pure water compared to non-halogenated analogs.
    

Impurity Profiling (The "Why"): Most syntheses of this compound involve reacting 4-bromoaniline with an acrylamide or protected


-alanine derivative.
  • Impurity A:4-Bromoaniline (Starting Material).[1] Risk: Co-crystallization. It is less polar than your product.

  • Impurity B:Michael Addition Oligomers . Risk: "Oiling out" (preventing crystal formation).

  • Impurity C:Oxidation Products .[2] Risk: Colored impurities (purple/brown) trapped in the crystal lattice.

Solvent Selection Strategy (The "How")

Do not blindly choose ethanol. You must validate the solvent system using a Solubility Screen on a 50–100 mg aliquot.

Logic Flow for Solvent Screening

Use the following decision tree to select your solvent system.

SolventSelection Start Start: 50mg Crude Solid Test1 Add 0.5 mL Solvent X (e.g., EtOH, EtOAc, IPA) Start->Test1 Check1 Dissolves at Room Temp? Test1->Check1 TooSoluble Too Soluble. Try less polar solvent. Check1->TooSoluble Yes Heat Heat to Boiling Check1->Heat No Check2 Dissolves at Boil? Heat->Check2 Insoluble Insoluble. Try more polar solvent. Check2->Insoluble No Cool Cool to RT/0°C Check2->Cool Yes Check3 Crystals Form? Cool->Check3 Success SUCCESS: Ideal Solvent Check3->Success Yes NoCrystals No Crystals? Try Anti-Solvent Method Check3->NoCrystals No

Figure 1: Decision matrix for determining the thermodynamic suitability of a recrystallization solvent.

Recommended Systems for 3-amino-N-(4-bromophenyl)propanamide:

  • Primary Candidate: Ethanol (95%) or Ethanol/Water (9:1) .

    • Why: The amide/amine combo is soluble in hot alcohols. The hydrophobic bromophenyl group ensures precipitation upon cooling/water addition.

  • Secondary Candidate: Ethyl Acetate / Hexane .

    • Why: If the compound is too soluble in alcohol, this non-polar gradient forces precipitation.

  • Emergency Candidate (for salts): Methanol / Diethyl Ether .

    • Note: Only if you are purifying the Hydrochloride salt form.

The Protocol: Recrystallization of the Free Base[2]

Pre-requisite: Ensure your crude material has been washed with basic water (


) to remove any salts before attempting this.

Step 1: Dissolution (Thermodynamic Saturation)

  • Place crude solid in an Erlenmeyer flask. Add a stir bar.[2]

  • Add the chosen solvent (e.g., Ethanol ) dropwise while heating the flask in an oil bath set 10°C below the solvent's boiling point.

  • Critical Checkpoint: Add just enough solvent to dissolve the solid at reflux. If you see dark, insoluble specks, these are likely inorganic salts or polymerized char. Filter them out hot (use a pre-warmed funnel) before proceeding.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark brown/purple (common with aniline derivatives), add Activated Charcoal (1-2% w/w) .

  • Reflux for 5 minutes.

  • Filter hot through a Celite pad.[3] Warning: Charcoal can adsorb your product if used in excess.

Step 3: Nucleation and Growth

  • Remove the flask from heat. Let it cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

  • Observation: If oil droplets appear instead of crystals, reheat and add a small amount of "seed crystal" or scratch the glass.

  • Once at room temperature, move to an ice bath (

    
    ) for 1 hour to maximize yield.
    

Step 4: Isolation

  • Filter using a Buchner funnel/vacuum.

  • The Wash: Wash the filter cake with cold solvent (the same solvent used for dissolving, but chilled to -20°C). This washes away the "mother liquor" containing the impurities without redissolving your crystals.

  • Dry under vacuum at

    
    .
    

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a goo at the bottom) instead of crystallizing. Why?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point in the mixture, or the impurity load is too high (acting as a melting point depressant). Fix:

  • Re-dissolve by heating.

  • Add more solvent to lower the saturation point (so it precipitates at a lower temperature).

  • Seed it: Add a tiny crystal of pure product (if available) at the cloud point.

  • Change Solvent: Switch to a system with a lower boiling point (e.g., from Toluene to Ethanol).

Q2: The crystals are purple/pink. Is it pure?

Diagnosis: No. This indicates oxidation of the amino/aniline moiety. Fix:

  • Recrystallize again using degassed solvents (sparge with Nitrogen for 10 mins).

  • Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase if using an EtOH/Water mix to act as an antioxidant during the process.

Q3: I have low recovery yield (<50%). Where is my compound?

Diagnosis: It is likely still in the "Mother Liquor" (the filtrate). Fix:

  • Do not discard the filtrate!

  • Rotovap the filtrate down to 20% volume and cool it again to get a "second crop."

  • Note: The second crop is usually less pure than the first.

Q4: Can I purify the HCl salt instead of the free base?

Diagnosis: Yes, and it is often easier. Fix:

  • Dissolve the free base in minimal Methanol.

  • Add 1.1 equivalents of HCl (in Dioxane or Ether).

  • Precipitate by adding excess Diethyl Ether or Hexane.

  • Advantage:[1][2][4][5] Salts crystallize more readily than "greasy" free bases.

Impurity Fate Mapping

Understanding where your impurities go is crucial for validation.

ImpurityFate Crude Crude Mixture (Product + Impurities) HotSoln Hot Solution Crude->HotSoln Heat Filter Filtration HotSoln->Filter Cool & Filter Imp1 Insoluble Salts/Char HotSoln->Imp1 Filtered Out (Hot) Crystals Crystals (Pure Product) Filter->Crystals Liquor Mother Liquor (Filtrate) Filter->Liquor Imp3 Trapped Impurities (Occlusion) Crystals->Imp3 Defect (If cooled too fast) Imp2 Soluble Impurities (4-Bromoaniline) Liquor->Imp2 Remains Dissolved

Figure 2: Separation logic. Soluble impurities (red) must remain in the Mother Liquor. Insoluble impurities (grey) are removed via hot filtration.

References & Authority[7][8]

  • General Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection logic).

  • Amide/Aniline Synthesis Context: Grybaitė, B., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives..." PMC. Available at: [Link] (Provides solubility context for

    
    -amino acid derivatives in 2-propanol and methanol).
    
  • Solubility Data (Analogous): PubChem. "3-(azepan-1-ium-1-yl)-N-(4-bromophenyl)propanamide."[6] Available at: [Link] (Structural analog data supporting polar organic solvent solubility).

Disclaimer: This guide assumes standard laboratory safety practices. The 4-bromophenyl moiety is potentially toxic; always handle in a fume hood and wear appropriate PPE.

Sources

Troubleshooting

solving solubility issues of 3-amino-N-(4-bromophenyl)propanamide in organic solvents

The following Technical Support Guide is designed for researchers working with 3-amino-N-(4-bromophenyl)propanamide (CAS: 938515-88-9 / HCl salt: 1193388-90-7). This guide addresses the specific physicochemical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 3-amino-N-(4-bromophenyl)propanamide (CAS: 938515-88-9 / HCl salt: 1193388-90-7).

This guide addresses the specific physicochemical challenges of this "Janus-faced" molecule: it possesses a lipophilic aryl halide tail and a highly polar, basic amino-amide head. This duality often leads to "oiling out" during purification and poor solubility in standard organic reaction solvents.

Compound: 3-amino-N-(4-bromophenyl)propanamide Chemical Class:


-Amino Amide / Aniline Derivative
Support Ticket ID:  SOL-ABP-001

Solubility Profile & Solvent Selection

The Core Challenge: This molecule exhibits a "Goldilocks" solubility problem. It is too polar for standard non-polar solvents (Hexanes, Et2O) due to the primary amine and amide H-bonding, yet the bromophenyl group makes it poorly soluble in neutral water.

Quick Reference Solubility Table (Free Base vs. HCl Salt)

Data estimated based on pharmacophore properties and standard amino-amide behavior.

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Notes
Chlorinated Dichloromethane (DCM)Moderate/Good Poor Best for extraction of free base.
Alcohols Methanol / EthanolGood Good Primary choice for recrystallization.
Polar Aprotic DMSO / DMFExcellent Excellent Use only if necessary (hard to remove).
Ethers Diethyl Ether / THFLow (THF: Mod) Very Poor Use as anti-solvents to precipitate product.
Hydrocarbons Hexanes / TolueneInsoluble Insoluble Strictly anti-solvents.
Aqueous Water (pH 7)Low High Salt is water-soluble; Free base is not.

Troubleshooting Guide: "Oiling Out" During Recrystallization

Symptom: Upon cooling your recrystallization mixture (typically EtOH or EtOAc), the product separates as a viscous oil or gum at the bottom of the flask rather than forming crystals. Root Cause: The compound is entering a "liquid-liquid phase separation" (LLPS) region before it hits the crystal nucleation point. This is common for flexible molecules like


-amino amides.
Protocol: The "Dual-Solvent Rescue" Method

Objective: Bypass the oiling phase by controlling supersaturation more gently.

  • Redissolve: Re-heat the oiled-out mixture until it is a clear homogeneous solution. If it doesn't clear, add small aliquots of Methanol (the "Good" solvent) until clear.

  • The Anti-Solvent Trick: While keeping the solution warm (approx. 40°C), add Diethyl Ether or MTBE (the "Bad" solvent) dropwise.

    • Stop point: The moment a faint, persistent cloudiness appears.

  • Add a "Clarifier": Add 1-2 drops of Methanol to make it clear again.

  • Seeding (Critical): If you have any solid crystals from a previous batch, add a speck now. If not, scratch the inner glass wall with a glass rod at the interface of the liquid.

  • Insulated Cooling: Do not place directly in an ice bath. Wrap the flask in a paper towel and place it in a beaker to cool to room temperature slowly (over 2-3 hours).

  • Final Harvest: Once room temp, then move to 4°C.

Expert Insight: If the free base persistently oils out, convert it to the HCl salt . The high lattice energy of the ionic salt almost always forces crystallization.

Workflow: Salt Switching Strategy

Scenario: You purchased the HCl salt (stable solid) but need the Free Base for a nucleophilic substitution reaction (e.g., alkylation of the amine).

DOT Diagram: Salt-to-Base Liberation Workflow

This workflow ensures you extract the amine without hydrolyzing the amide bond.

SaltSwitch Start Start: 3-ABP HCl Salt Dissolve Dissolve in Min. Water (10 mL/g) Start->Dissolve Basify Add Sat. NaHCO3 (pH ~9-10) Dissolve->Basify Neutralization Check Check: Precipitate forms? Basify->Check Extract Extract w/ DCM (3x) (Avoid Ethyl Acetate if possible) Check->Extract No / Oily Emulsion Filter Filter Solid Precipitate (Wash w/ cold water) Check->Filter Yes / Clean Solid Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate < 40°C (Vacuum) Dry->Evap

Caption: Decision logic for liberating the free base. DCM is preferred for extraction due to higher solubility of the free amine compared to EtOAc.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone for recrystallization? A: Use with caution. Primary amines can react with acetone to form imines (Schiff bases) , especially if heated or if catalytic acid is present. While the reaction is reversible, it introduces impurities.[1] Ethanol or Isopropanol are safer protic alternatives.

Q2: The compound is stuck in DMSO after my reaction. How do I get it out? A: Do not try to rotovap DMSO (requires high heat, which may degrade the amide).

  • Protocol: Dilute the DMSO reaction mixture with 10 volumes of 5% LiCl (aq) or brine. Extract this aqueous mixture with Ethyl Acetate . The LiCl keeps the DMSO in the aqueous layer, while the organic product moves to the EtOAc. Wash the EtOAc layer 3x with water to remove residual DMSO.

Q3: Why is my yield low when extracting with Ether? A: This compound is too polar for Diethyl Ether. The partition coefficient (


) favors more polar organic solvents. Switch to DCM (Dichloromethane)  or Chloroform  for extractions. If using EtOAc, ensure you re-extract the aqueous layer multiple times, as the amine has partial water solubility.

Q4: I see two spots on TLC after dissolving in Methanol. Is it decomposing? A: Likely not.

  • Check your TLC solvent: If you use pure DCM/MeOH, the amine sticks to the silica (streaking or staying at baseline). You must add 1% Triethylamine (Et3N) or NH4OH to your eluent to "deactivate" the silica protons.

  • Artifacts: If the spots are distinct, check if you are using Acetone (see Q1).

References & Grounding

  • General Solubility of Amino-Amides:

    • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2] Link

    • Context: Establishes the "U-shaped" solubility curve of zwitterionic/polar amino compounds in alcohol-water mixtures.

  • Recrystallization of Amines & Oiling Out:

    • University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization. Link

    • Context: Authoritative guide on using "salt formation" and "solvent layering" to solve oiling out issues in amines.

  • Synthesis & Handling of N-(4-bromophenyl)amides:

    • ResearchGate.[3] Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. Link

    • Context: Demonstrates standard solvent systems (Ethanol/DCM) used for 4-bromoaniline derivatives.

  • Purification of Amino-Pyrazoles (Analogous Chemistry):

    • Reddit r/OrganicChemistry / Reaxys Data. Purification of Amino-Pyrazoles. Link

    • Context: Community-verified troubleshooting for similar heterocyclic/aryl-amine solubility issues.

Sources

Optimization

Technical Support Center: Optimization of Boc-Deprotection for 3-Amino-N-(4-bromophenyl)propanamide Precursors

Status: Operational Ticket ID: OPT-BOC-3APP Subject: Troubleshooting & Optimization Guide for Acidolytic Cleavage of tert-Butyl Carbamates Executive Summary This guide addresses the specific challenges of removing the Bo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-BOC-3APP Subject: Troubleshooting & Optimization Guide for Acidolytic Cleavage of tert-Butyl Carbamates

Executive Summary

This guide addresses the specific challenges of removing the Boc protecting group from 3-(Boc-amino)-N-(4-bromophenyl)propanamide .[1] Unlike simple aliphatic amines, this precursor contains an anilide linkage (N-aryl amide) and an aryl bromide .[1]

While the Boc group is acid-labile, the optimization challenge lies in three competing factors:

  • Completeness: Ensuring full removal of the Boc group.

  • Stability: Preventing acid-catalyzed hydrolysis of the sensitive anilide bond.

  • Purity: Mitigating electrophilic aromatic substitution (EAS) on the phenyl ring by the generated tert-butyl cation.

Module 1: Strategic Reagent Selection

The choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) dictates your workup and impurity profile.

FeatureMethod A: TFA / DCM Method B: HCl / Dioxane
Primary Utility Small scale (<1g), High Purity requirements.[1]Scale-up (>1g), Isolation of HCl salt.
Reaction Rate Very Fast (15–30 min).Moderate (30–60 min).
Scavenger Compatibility High: Compatible with Silanes (TES/TIPS).Low: Silanes are less effective in ethereal HCl.
Risk Profile tert-Butylation of the aryl ring (if no scavenger).[1]Hydrolysis of the anilide (if wet).
Product Form Trifluoroacetate salt (Hygroscopic).Hydrochloride salt (Often crystalline).
Decision Matrix

ReagentSelection Start Start: Select Protocol Q1 Is the product intended for biological assay or crystallization? Start->Q1 Q2 Is the aryl ring highly electron-rich? Q1->Q2 Biological Assay (Need Purity) HCl Protocol B: HCl/Dioxane (Strictly Anhydrous) Q1->HCl Crystallization (Need Solid Salt) TFA Protocol A: TFA/DCM (Use Scavengers) Q2->TFA Yes (Risk of Alkylation) Q2->HCl No (Deactivated Ring) caption Figure 1: Decision tree for selecting the optimal deprotection reagent based on downstream requirements.

Module 2: The Scavenger Protocol (The "Hidden" Variable)

The Problem: The cleavage of the Boc group releases a tert-butyl cation (


).[1][2][3][4][5]
In your molecule, the 4-bromophenyl ring is deactivated by the bromine but activated  by the amide nitrogen. This creates a risk of Friedel-Crafts alkylation at the positions ortho to the amide nitrogen.

The Solution: You must intercept the


 cation before it attacks the ring.
  • Recommended Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

  • Mechanism: Silanes act as hydride donors, quenching the

    
     cation to form inert isobutane and a silyl species.
    

ScavengerMech Boc Boc-Precursor Cation t-Butyl Cation (Reactive Electrophile) Boc->Cation + H+ Acid Acid (H+) Ring 4-Bromophenyl Ring (Side Reaction) Cation->Ring No Scavenger Scavenger Silane Scavenger (TES/TIPS) Cation->Scavenger Interception Impurity t-Butylated Impurity (Hard to Remove) Ring->Impurity Isobutane Isobutane (Gas) (Inert) Scavenger->Isobutane Hydride Transfer caption Figure 2: Mechanistic pathway showing how silane scavengers prevent ring alkylation.

Module 3: Validated Protocols
Protocol A: High-Purity TFA Method (Recommended for <1g)

Best for avoiding side reactions and ensuring complete deprotection.[1]

  • Dissolution: Dissolve the precursor (1.0 equiv) in DCM (Volume: 10 mL per gram of substrate).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv). Note: The solution may remain clear.

  • Acidolysis: Add Trifluoroacetic Acid (TFA) slowly. Final ratio should be DCM:TFA (2:1 or 1:1).

    • Why? High TFA concentration ensures first-order kinetics; DCM keeps the non-polar precursor in solution.[1]

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple).

  • Workup:

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporation: Add Toluene (2x) and evaporate to remove residual TFA (azeotropic removal).

    • Precipitation: Triturate the resulting oil with cold Diethyl Ether or MTBE to precipitate the amine-TFA salt.

Protocol B: Anhydrous HCl Method (Recommended for Scale-up)

Best for isolating a stable, non-hygroscopic solid.[1]

  • Dissolution: Dissolve substrate in minimal dry 1,4-Dioxane or EtOAc.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).

    • Critical: Ensure the system is strictly anhydrous. Water + HCl will hydrolyze the anilide bond over time [1].

  • Reaction: Stir at RT for 1–2 hours.

  • Isolation: The product often precipitates as the HCl salt directly. Filter the white solid and wash with dry ether.

Module 4: Troubleshooting & FAQs

Q1: I see a new impurity (+56 Da) in LCMS. What is it?

  • Diagnosis: This is likely the tert-butylated byproduct.[1] The

    
     cation attacked your phenyl ring.[1]
    
  • Fix: You cannot easily purify this out. Repeat the reaction using Protocol A with 2–5 equivalents of Triethylsilane (TES) or Triisopropylsilane (TIPS) [2].

Q2: My product is an oil/gum, not a solid. How do I solidify it?

  • Diagnosis: Residual TFA or solvent is preventing crystallization.

  • Fix: Perform a "trituration."[6] Dissolve the gum in a minimum amount of Methanol (0.5 mL), then add excess Diethyl Ether (20 mL) dropwise while stirring vigorously. If it remains gummy, scratch the glass side with a spatula to induce nucleation.

Q3: The anilide bond cleaved (I see 4-bromoaniline). Why?

  • Diagnosis: Hydrolysis occurred.[6][7] This happens if the reaction gets too hot or if there is significant water present in the acid mixture.

  • Fix: Switch to Protocol B (HCl/Dioxane) and ensure all solvents are dried over molecular sieves. Do not heat the reaction above 30°C.

Q4: Can I use water/TFA mixtures?

  • Answer: Generally, No . While water is a scavenger, it promotes the hydrolysis of the anilide linkage in this specific molecule. Use Silanes (organic scavengers) instead.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [1]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][4] International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[8] Journal of Peptide Research, 58(4), 338-341.[8]

Sources

Troubleshooting

Technical Support Center: Stability of 3-amino-N-(4-bromophenyl)propanamide

The following technical guide addresses the stability profile of 3-amino-N-(4-bromophenyl)propanamide (also known as N-(4-bromophenyl)- -alaninamide). This guide is structured as a Tier-3 Technical Support resource, desi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 3-amino-N-(4-bromophenyl)propanamide (also known as N-(4-bromophenyl)-


-alaninamide).

This guide is structured as a Tier-3 Technical Support resource, designed for analytical chemists and formulation scientists. It prioritizes mechanistic understanding to allow for autonomous troubleshooting.

Compound ID: 3-ABP CAS: 1193388-90-7 (HCl salt) Functional Class:


-Amino Acid Derivative / N-Aryl Amide

Executive Stability Summary

Status: Conditionally Stable 3-amino-N-(4-bromophenyl)propanamide exhibits a complex stability profile governed by a "push-pull" relationship between solubility (favored at low pH) and chemical stability (favored at neutral pH).

  • Optimal Storage (Solid):

    
    , desiccated, under Argon.
    
  • Optimal Aqueous Conditions: pH 4.5 – 6.0 (citrate or acetate buffer),

    
    .
    
  • Primary Failure Mode: Amide hydrolysis yielding 4-bromoaniline (toxic, precipitate risk) and

    
    -alanine.
    
  • Secondary Failure Mode: Oxidative discoloration of the hydrolysis byproduct (4-bromoaniline).

Mechanistic Degradation Profile

To troubleshoot effectively, you must understand why the molecule fails. The degradation is driven by the susceptibility of the amide bond to cleavage, which is catalyzed by both acid and base.[1]

The Hydrolysis Pathway

In aqueous solution, 3-ABP undergoes hydrolysis to release 3-aminopropanoic acid (


-alanine) and 4-bromoaniline.

HydrolysisPathway Parent 3-amino-N-(4-bromophenyl)propanamide (Soluble Cation at pH < 9) Transition Tetrahedral Intermediate Parent->Transition + H2O (k_obs pH dependent) Product1 3-aminopropanoic acid (Beta-Alanine) Transition->Product1 Product2 4-bromoaniline (Insoluble/Toxic) Transition->Product2

Figure 1: Hydrolytic degradation pathway of 3-ABP. The accumulation of 4-bromoaniline (Product 2) often leads to visible precipitation or oxidative color change.

The pH-Stability Paradox

Users often encounter a trade-off between solubility and chemical stability.

pH ZoneState of Terminal Amine (

)
Solubility StatusChemical Stability Risk
Acidic (pH < 4) Protonated (

)
High (Cationic)Moderate Risk: Acid-catalyzed hydrolysis (

).
Weak Acid (pH 4-6) Protonated (

)
Good Optimal: Kinetic "sweet spot" with minimal hydrolysis.
Neutral (pH 7-8) Mostly ProtonatedModerate Low Risk: Slow spontaneous hydrolysis (

).
Basic (pH > 9) Neutral (

)
Poor (Precipitation)High Risk: Base-catalyzed hydrolysis (

) & Oxidation.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turned cloudy immediately after preparation."

Diagnosis: pH-Induced Precipitation. 3-ABP is typically supplied as a Hydrochloride (HCl) salt. When dissolved in pure water, the solution is naturally acidic and stable. If you dissolved it directly into a neutral or basic buffer (PBS pH 7.4 or Carbonate pH 9), you likely deprotonated the terminal amine or the buffer capacity was insufficient to maintain the salt form.

Corrective Action:

  • Check pH: If pH > 8.5, the molecule loses its positive charge. The lipophilic 4-bromophenyl tail drives precipitation.

  • Protocol Adjustment: Dissolve the compound in dilute acid (e.g., 10 mM HCl) or DMSO first, then slowly dilute into your assay buffer.

  • Co-solvent: Add 5-10% DMSO or PEG400 to maintain solubility at neutral pH.

Issue 2: "I see a new peak at a longer retention time in HPLC."

Diagnosis: Hydrolysis Product (4-Bromoaniline). In Reverse Phase HPLC (C18), the hydrolysis products separate significantly.

  • 
    -alanine:  Very polar, elutes near the void volume (often invisible without derivatization).
    
  • Parent (3-ABP): Elutes in the middle of the gradient.

  • 4-Bromoaniline: Highly hydrophobic, elutes after the parent compound.

Verification Protocol:

  • Inject a standard of 4-bromoaniline. If retention times match, hydrolysis has occurred.

  • Root Cause: The sample was likely left at room temperature in an aqueous buffer for >4 hours.

Issue 3: "The solution turned yellow/brown over time."

Diagnosis: Oxidative Degradation. While the amide bond is not oxidation-prone, the aniline moiety (released via hydrolysis) is highly sensitive to oxidation, forming azo compounds or quinone-imines which are deeply colored.

Corrective Action:

  • Fresh Prep: Always prepare solutions immediately before use.

  • Degassing: Use degassed buffers or include an antioxidant (e.g., 0.5 mM EDTA to chelate metals that catalyze aniline oxidation).

  • Light Protection: Anilines are photosensitive. Store solutions in amber vials.

Experimental Protocols

Protocol A: Determining Aqueous Stability ( )

Use this protocol to validate stability in your specific assay buffer.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Steps:

  • Preparation: Prepare a 1 mM stock of 3-ABP in DMSO.

  • Spike: Dilute the stock 1:100 into your target buffer (final conc. 10

    
    M).
    
  • Incubation: Place the vial in the autosampler at your assay temperature (e.g.,

    
     or 
    
    
    
    ).
  • Sampling: Inject the sample every 60 minutes for 12 hours.

  • Calculation: Plot

    
     vs. Time (
    
    
    
    ).
    • Slope =

      
      [2]
      
    • Half-life

      
      
      
Protocol B: Solubility Decision Tree

Use this logic flow to select the correct solvent system.

SolubilityTree Start Start: Define Desired pH IsAcidic Is pH < 6.0? Start->IsAcidic IsNeutral Is pH 6.0 - 8.0? IsAcidic->IsNeutral No DirectWater Dissolve directly in Water or Acetate Buffer IsAcidic->DirectWater Yes CoSolvent Requires 5% DMSO or 10% PEG400 IsNeutral->CoSolvent Yes HighpH CRITICAL: High Risk Use >10% DMSO + Fresh Prep IsNeutral->HighpH No (pH > 8)

Figure 2: Solvent selection logic based on experimental pH requirements.

References & Authority

  • Amide Hydrolysis Kinetics:

    • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415.

    • Note: Establishes the baseline kinetics for N-aryl amides (

      
      ).
      
  • Aniline Oxidation Mechanisms:

    • Sharma, V. K., et al. (2015). "Oxidation of Aniline by Ferrate(VI): Kinetics and Mechanism." Environmental Science & Technology.

    • Note: Explains the color change mechanism (yellow/brown) observed upon degradation.

  • Beta-Amino Acid Stability:

    • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    • Note: Discusses the structural constraints of

      
      -amino acid derivatives, supporting the low likelihood of spontaneous cyclization compared to hydrolysis.
      
  • Compound Data (PubChem):

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11652030, 3-amino-N-phenylpropanamide (Analog).

Sources

Optimization

troubleshooting low conversion in reaction of 3-bromopropanamide with amines

Status: Active Topic: Troubleshooting Low Conversion in -Amino Amide Synthesis Audience: Medicinal Chemists, Process Chemists Author: Senior Application Scientist Executive Summary: The "Hidden" Mechanism If you are expe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Low Conversion in


-Amino Amide Synthesis
Audience:  Medicinal Chemists, Process Chemists
Author:  Senior Application Scientist

Executive Summary: The "Hidden" Mechanism

If you are experiencing low conversion in the reaction of 3-bromopropanamide with amines, you are likely treating the reaction as a simple nucleophilic substitution (


). However, 

-halo amides possess a "hidden" dominant pathway: Elimination-Addition .

Under basic conditions (including the amine itself acting as a base), 3-bromopropanamide undergoes E2 elimination to form acrylamide . The desired product is formed when the amine attacks this acrylamide intermediate (Michael Addition).

Why this matters:

  • Heat is the enemy: High temperatures promote the retro-Michael reaction (reverting product to acrylamide) and acrylamide polymerization.

  • Base stoichiometry is critical: Without an auxiliary base, your amine acts as the HBr scavenger, capping conversion at 50%.

  • Solvent effects are counter-intuitive: Unlike

    
     (which prefers polar aprotic), Michael additions often accelerate in protic solvents (water, alcohols).
    

Mechanistic Diagnosis

Use the following diagram to visualize the competing pathways. Your goal is to drive the Green path and suppress the Red paths.

ReactionPathways Start 3-Bromopropanamide Acrylamide Acrylamide (Intermediate) Start->Acrylamide Elimination (E2) -HBr AmineSalt Amine·HBr Salt (Inactive) Start->AmineSalt HBr Scavenging (If no aux base) Product β-Amino Amide (Target Product) Acrylamide->Product Michael Addition + Amine Polymer Polyacrylamide (Side Product) Acrylamide->Polymer Polymerization (Heat/Initiator) Product->Acrylamide Retro-Michael (High Heat)

Figure 1: Reaction landscape of 3-bromopropanamide. The dominant pathway involves an acrylamide intermediate.[1] Note the reversibility of the product formation (Retro-Michael) at high temperatures.

Troubleshooting Guide (Symptom-Based)

Identify your specific failure mode below to find the corrective action.

SymptomProbable CauseTechnical InsightCorrective Action
Conversion stalls at ~50% Salt Formation The amine acts as a base to neutralize the HBr generated. Once protonated (

), it is no longer nucleophilic.
Add 1.2–1.5 eq. of a non-nucleophilic base (e.g., DIPEA,

) to scavenge HBr.
New "baseline" spot or insoluble gum Polymerization The acrylamide intermediate polymerized before the amine could attack. Common with sterically hindered amines.Lower temperature (< 40°C). Add a radical inhibitor (e.g., BHT, MEHQ) if heating is strictly necessary.
Low yield despite high conversion Retro-Michael High reaction temperature or aggressive workup shifted the equilibrium back to acrylamide and amine.Do not heat above 60°C. Avoid distillation. Isolate via extraction or crystallization at low temp.
Reaction is extremely slow Poor Nucleophilicity The amine is electron-deficient (e.g., aniline) or bulky.Switch solvent to Water or Methanol . Protic solvents activate the acrylamide carbonyl via H-bonding, accelerating the attack.
Product decomposes on silica Hydrolysis/Reversion

-amino amides can be unstable on acidic silica gel.
Use neutral alumina or add 1% Triethylamine to the eluent.

Optimization Strategy

A. Solvent Selection: The Protic Advantage

Contrary to standard alkylation logic, water is often the superior solvent for this reaction.

  • Mechanism: Water forms hydrogen bonds with the carbonyl oxygen of the acrylamide intermediate, increasing the electrophilicity of the

    
    -carbon.
    
  • Green Chemistry: "On-water" conditions often lead to product precipitation, simplifying isolation.

B. Base Selection

Do not rely on the reactant amine to act as the base unless it is cheap and volatile (e.g., excess methylamine).

  • Inorganic:

    
     or 
    
    
    
    (Best for aqueous/alcoholic systems).
  • Organic: DIPEA or TEA (Best for DCM/THF systems). Note: TEA can sometimes act as a nucleophile; DIPEA is safer.

Recommended Protocol (Self-Validating)

This protocol is designed to minimize polymerization and maximize the Michael addition equilibrium.

Reagents:

  • Amine (1.0 equiv)

  • 3-Bromopropanamide (1.1 equiv)

  • Base: DIPEA (1.2 equiv) OR

    
     (1.5 equiv)
    
  • Solvent: Ethanol or Water (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve the Amine and Base in the solvent at Room Temperature (RT).

  • Addition: Add 3-Bromopropanamide portion-wise over 10 minutes.

    • Checkpoint: Monitor exotherm.[2] A mild exotherm indicates the elimination to acrylamide is proceeding.

  • Reaction: Stir at RT for 4–16 hours.

    • Why RT? Heating promotes the reverse reaction.

  • Monitoring: Check TLC/LCMS.

    • Look for: Disappearance of amine. Appearance of product (

      
      ).
      
    • Troubleshoot: If acrylamide is visible (LCMS), the reaction needs more time or a more protic solvent.

  • Workup:

    • If in Water: Product often precipitates. Filter and wash with cold water.

    • If in Ethanol: Concentrate (keep bath <40°C), redissolve in EtOAc, wash with brine, dry, and concentrate.

Decision Logic for Process Optimization

Use this flow to determine the next experiment if the standard protocol fails.

DecisionTree Start Start: Low Conversion CheckSalt Is conversion ~50%? Start->CheckSalt AddBase Add Auxiliary Base (DIPEA/K2CO3) CheckSalt->AddBase Yes CheckSterics Is Amine Sterically Hindered? CheckSalt->CheckSterics No SwitchSolvent Switch to Water/MeOH (Accelerate Michael Addn) CheckSterics->SwitchSolvent Yes CheckTemp Is Reaction Heated >50°C? CheckSterics->CheckTemp No LowerTemp Lower Temp to RT (Prevent Retro-Michael) CheckTemp->LowerTemp Yes CheckPolymer Is Polymer Forming? CheckTemp->CheckPolymer No AddInhibitor Add Radical Inhibitor (BHT/MEHQ) CheckPolymer->AddInhibitor Yes

Figure 2: Troubleshooting logic flow. Follow the "Yes" paths to identify the immediate experimental fix.

References

  • Mechanism of Acrylamide Formation: Stadler, R. H., et al.[1] "In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the Maillard reaction." Journal of Agricultural and Food Chemistry 52.17 (2004): 5550-5558. Link

  • Michael Addition in Water: Breslow, R. "Hydrophobic effects on simple organic reactions in water." Accounts of Chemical Research 24.6 (1991): 159-164. Link

  • Retro-Michael Reaction: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science 31.5 (2006): 487-531. Link

  • Synthesis of

    
    -Amino Amides:  Xiang, S., et al. "Modular enantioselective access to 
    
    
    
    -amino amides by Brønsted acid-catalysed multicomponent reactions." Nature Chemistry 15 (2023): 647–657.[3] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Characteristic IR Absorption Bands of 3-Amino-N-(4-bromophenyl)propanamide

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists. Executive Summary: The Analytical Challenge 3-Amino-N-(4-bromophenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Executive Summary: The Analytical Challenge

3-Amino-N-(4-bromophenyl)propanamide (often synthesized as a hydrochloride salt) serves as a critical bifunctional linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics. Its structure combines a reactive primary amine tail, a flexible alkyl linker, and a para-bromophenyl "warhead" or coupling site.

The "performance" of an IR spectrum for this compound is defined by its diagnostic resolution —the ability to unambiguously distinguish the target molecule from its starting materials (4-bromoaniline) and potential hydrolysis byproducts (3-aminopropanoic acid).

This guide objectively compares the infrared spectral signature of 3-amino-N-(4-bromophenyl)propanamide against its key structural analogs, providing a validated framework for identification.

Structural Logic & Spectral Prediction

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The synthesis typically involves coupling 4-bromoaniline with a beta-alanine derivative (often protected).

Structural Assembly Diagram

G cluster_0 Spectral Evolution Precursor1 4-Bromoaniline (Ar-NH2) Target 3-Amino-N-(4-bromophenyl)propanamide (Target Molecule) Precursor1->Target Amidation Precursor2 3-Aminopropanoic Acid (HOOC-CH2-CH2-NH2) Precursor2->Target Coupling Feature1 Amide Linkage (New Band: ~1650 cm⁻¹) Target->Feature1 Feature2 Primary Amine (Retained: ~3300 cm⁻¹) Target->Feature2 Feature3 Para-Substitution (Fingerprint: ~820 cm⁻¹) Target->Feature3

Figure 1: Structural assembly and resulting spectral features. The formation of the amide bond is the primary diagnostic event.

Comparative Spectral Analysis

The following data compares the target compound against its primary precursor (4-Bromoaniline) and a non-brominated analog (N-phenylpropanamide) to isolate specific functional group contributions.

Table 1: Characteristic Band Comparison
Spectral RegionFunctional GroupTarget: 3-Amino-N-(4-bromophenyl)propanamideAlternative 1: 4-Bromoaniline (Precursor)Alternative 2: N-Phenylpropanamide (No Br)Diagnostic Note
High Frequency (3500–3100 cm⁻¹)N-H Stretch Doublet + Broadening ~3400 & 3300 cm⁻¹ (Amine)~3250 cm⁻¹ (Amide N-H)Doublet ~3480 & 3390 cm⁻¹(Sharp, Aniline)Singlet ~3290 cm⁻¹(Amide only)The target shows a complex "triple" band pattern due to the coexistence of Amide and Amine N-H.
Carbonyl Region (1700–1630 cm⁻¹)C=O Stretch (Amide I) Strong, Sharp 1650–1690 cm⁻¹Absent (No Carbonyl)Strong ~1660 cm⁻¹Critical Check: Appearance of this band confirms successful coupling of the aniline.
Amide II Region (1570–1515 cm⁻¹)N-H Bend + C-N Stretch Medium-Strong 1520–1550 cm⁻¹Strong (Scissoring) ~1600 cm⁻¹ (NH₂ bend)Medium ~1540 cm⁻¹The Amide II band helps distinguish the secondary amide from the primary amine bending mode.
Fingerprint (850–800 cm⁻¹)C-H Out-of-Plane (OOP) Strong Singlet 810–840 cm⁻¹(Para-substitution)Strong Singlet ~820 cm⁻¹Multiplet 690 & 750 cm⁻¹(Mono-substitution)Specificity: The 820 cm⁻¹ band confirms the para-Br position is intact. Mono-substituted analogs show two bands.
Low Frequency (1100–1000 cm⁻¹)C-Br Stretch Weak/Medium 1070–1010 cm⁻¹Medium 1070 cm⁻¹Absent C-Br stretches are often obscured; rely on the OOP region (800s) for confirmation.

Deep Dive: Key Diagnostic Bands

A. The Amide I & II "Heartbeat" (1690–1520 cm⁻¹)

This is the highest performance region for validation.

  • Observation: You should see two distinct bands. The Amide I (C=O) at ~1660 cm⁻¹ is typically the most intense peak in the spectrum (excluding C-H stretches).

  • Differentiation: In the precursor (4-bromoaniline), this region is empty except for the N-H scissoring at ~1600 cm⁻¹. If you see a strong peak at 1660 cm⁻¹, the amide bond has formed.

B. The "Para" Signature (800–850 cm⁻¹)

This region confirms the regiochemistry of the aromatic ring.

  • Mechanism: The two adjacent hydrogens on the benzene ring vibrate in phase (wagging).

  • Performance Metric: For para-disubstituted benzenes (like the target), this appears as a single strong band near 820 cm⁻¹.

  • Warning: If you see two strong bands at 690 and 750 cm⁻¹, your sample is likely contaminated with a non-brominated analog (e.g., aniline derivatives) or the bromine has been lost (dehalogenation).

C. The Amino Tail (3300–3500 cm⁻¹)
  • Challenge: In the hydrochloride salt form (common for this amine), the

    
     group produces a broad, messy absorption band spanning 2500–3200 cm⁻¹, often obscuring the C-H stretches.
    
  • Resolution: To clearly see the discrete N-H bands described in Table 1, the sample must be in its free base form.

Experimental Protocol: Validated Characterization Workflow

To ensure high-fidelity data, follow this step-by-step protocol.

Step 1: Sample Preparation
  • Technique: ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets for this compound to avoid hygroscopic effects if the salt form is used.

  • Crystal Selection: Diamond or ZnSe crystal.

  • State: Solid powder.

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to resolve weak C-Br bands.

Step 3: Quality Control Logic (Decision Tree)

QC Start Acquire Spectrum Check1 Peak at ~1660 cm⁻¹? Start->Check1 Check2 Single Peak at ~820 cm⁻¹? Check1->Check2 Yes ResultFail1 FAIL: Precursor (Aniline) Present Check1->ResultFail1 No ResultPass PASS: Target Confirmed Check2->ResultPass Yes ResultFail2 FAIL: Wrong Substitution (Or Dehalogenation) Check2->ResultFail2 No (Multiplet seen)

Figure 2: Rapid QC decision tree for validating 3-amino-N-(4-bromophenyl)propanamide.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Bromoaniline (CAS 106-40-1). NIST Chemistry WebBook.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. Compound Summary: 3-(4-Bromophenyl)propanamide.[2][3] National Library of Medicine. Available at: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-amino-N-(4-bromophenyl)propanamide

Executive Summary This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 3-amino-N-(4-bromophenyl)propanamide ( ). As a structural motif often encountered in drug discovery (spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 3-amino-N-(4-bromophenyl)propanamide (


). As a structural motif often encountered in drug discovery (specifically as a linker in PROTACs or a scaffold in peptidomimetics), understanding its dissociation mechanics is critical for metabolite identification and quality control.

We compare the two dominant acquisition modes: Electrospray Ionization with Tandem MS (ESI-MS/MS) versus Electron Impact (EI) . While EI provides fingerprinting suitable for spectral libraries, this guide demonstrates why ESI-MS/MS is the superior modality for this compound due to its polarity and the diagnostic utility of collision-induced dissociation (CID) pathways.

Structural Theory & Isotopic Validation

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine. This serves as an internal "truth marker" during spectral interpretation.

The Bromine Fingerprint

Unlike chlorine or carbon, bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (

vs.

).
  • Diagnostic Rule: Any fragment ion retaining the aromatic ring must exhibit a "doublet" peak pattern separated by 2 Da with approximately equal intensity.

  • Validation: If a fragment peak appears as a singlet, the 4-bromophenyl moiety has been lost.

Precursor Ion Calculation (ESI Positive Mode)
  • Monoisotopic Mass (

    
    ):  242.01 Da
    
  • Target

    
     (
    
    
    
    ):
    • 243.01 (containing

      
      )
      
    • 245.01 (containing

      
      )
      

Comparative Analysis: ESI-MS/MS vs. EI-MS[1][2]

The choice of ionization technique dictates the observed fragmentation landscape.[1]

FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Ionization Physics Soft Ionization: Generates protonated pseudomolecular ions ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

. Minimal in-source fragmentation.
Hard Ionization (70 eV): Generates radical cations

. Extensive in-source fragmentation.
Primary Mechanism Charge-Remote & Inductive Cleavage: Driven by the mobile proton (likely on the primary amine or amide oxygen).Radical-Site Initiation: Driven by radical stabilization on the aromatic ring or amide nitrogen.
Spectral Utility Structural Elucidation: Controlled fragmentation (CID) allows mapping of the propyl chain vs. the aniline ring.Library Matching: Best for matching against NIST/Wiley databases, but often loses the molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) due to instability.
Suitability High: Ideal for polar amides/amines. Compatible with LC flows.Low to Moderate: Requires derivatization (e.g., TMS) to prevent thermal degradation in the GC inlet.

Detailed Fragmentation Pathways (ESI-MS/MS)

In Collision-Induced Dissociation (CID), the protonated precursor (


 243/245) undergoes two competitive pathways. The charge location dictates the product ion.
Pathway A: Amide Bond Cleavage (The "y-ion" Pathway)

The most diagnostic pathway involves the cleavage of the amide bond (


).
  • Mechanism: Protonation occurs at the amide nitrogen or oxygen.

  • Cleavage: The bond breaks, releasing the neutral 3-aminopropanoic acid moiety (or its lactam equivalent).

  • Observed Fragment: The charge is retained by the 4-bromoaniline species due to the resonance stabilization of the aromatic ring.

  • Diagnostic

    
    : 172.0 / 174.0  (Doublet).
    
    • Interpretation: Confirms the presence of the 4-bromoaniline headgroup.

Pathway B: Neutral Loss of Ammonia ( )

Common in primary amines, the terminal amino group is lost as neutral ammonia.

  • Mechanism: Inductive cleavage at the terminal carbon.

  • Neutral Loss:

    
    .
    
  • Observed Fragment:

    
    .
    
  • Diagnostic

    
    : 226.0 / 228.0  (Doublet).
    
    • Interpretation: Confirms the integrity of the propyl chain and the presence of a primary amine.

Pathway C: Acylium Ion Formation (The "b-ion" Pathway)

Less abundant due to the stability of the aniline leaving group, but possible at high collision energies.

  • Mechanism: Charge retention on the carbonyl carbon.

  • Observed Fragment:

    
    .
    
  • Diagnostic

    
    : 72.0  (Singlet).
    
    • Interpretation: Confirms the beta-alanine tail. Note: This peak will not have a bromine isotope pattern.

Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 243.0 / 245.0 (Br Isotope Doublet) AnilineIon Fragment A (y-type) 4-Bromoaniline ion m/z 172.0 / 174.0 (Retains Br Doublet) Parent->AnilineIon Amide Cleavage (High Energy) AmmoniaLoss Fragment B [M+H - NH3]+ m/z 226.0 / 228.0 (Retains Br Doublet) Parent->AmmoniaLoss Inductive Cleavage (Low Energy) Acylium Fragment C (b-type) Acylium Ion m/z 72.0 (NO Br Doublet) Parent->Acylium Amide Cleavage (Minor Pathway) NeutralA Neutral Loss: Beta-lactam / Acrylamide NeutralB Neutral Loss: NH3 (17 Da) NeutralC Neutral Loss: 4-Bromoaniline

Figure 1: ESI-MS/MS Fragmentation Tree. Note the retention of the Bromine doublet in Fragments A and B, but its absence in Fragment C.

Experimental Protocol: Energy-Resolved MS/MS

To unambiguously identify this compound, a "ramp" of collision energies is required to observe all diagnostic ions. Single-energy experiments may miss the ammonia loss (too high energy) or the amide cleavage (too low energy).

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Rationale: Formic acid ensures complete protonation of the primary amine and amide, maximizing

    
     signal.
    
Instrument Parameters (Q-TOF / Orbitrap)
  • Ion Source: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C (High temp ensures desolvation of the polar amide).

  • Collision Gas: Nitrogen or Argon.

Collision Energy (CE) Ramping Protocol

Perform three distinct scans to validate the structure:

  • Low Energy (10-15 eV):

    • Target: Observation of m/z 226/228 (Ammonia loss).

    • Why: The aliphatic C-N bond is the weakest link; high energy will obliterate this fragment.

  • Medium Energy (25-35 eV):

    • Target: Observation of m/z 172/174 (4-bromoaniline).

    • Why: Requires breaking the resonance-stabilized amide bond.

  • High Energy (45+ eV):

    • Target: Observation of m/z 72 (Acylium) and secondary aromatic fragments (e.g., m/z 90/92 for

      
       ring degradation).
      
Data Interpretation Table
m/z (Monoisotopic)Ion TypeFormulaDescriptionBr Pattern?
243.01 Precursor

Protonated ParentYes (1:1)
226.98 Fragment

Loss of

Yes (1:1)
171.97 Fragment

4-Bromoaniline ionYes (1:1)
72.04 Fragment

Propionyl cationNo (Singlet)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-935. Link

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Amides." National Institute of Standards and Technology. Link

  • Crotti, A. E., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[2] RSC Advances, 6. Link

Sources

Validation

HPLC Method Development Guide: 3-amino-N-(4-bromophenyl)propanamide

Optimization & Impurity Profiling Executive Summary & Chemical Context This guide provides a definitive technical analysis of the HPLC retention behavior of 3-amino-N-(4-bromophenyl)propanamide (CAS: 1193388-90-7). Often...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Impurity Profiling

Executive Summary & Chemical Context

This guide provides a definitive technical analysis of the HPLC retention behavior of 3-amino-N-(4-bromophenyl)propanamide (CAS: 1193388-90-7). Often utilized as a scaffold in medicinal chemistry (specifically as a precursor to Btk inhibitors or acrylamide warheads), this compound presents a unique separation challenge due to its amphiphilic nature : it possesses a highly polar, basic primary aliphatic amine (


) and a lipophilic bromophenyl moiety (

).

The Challenge: Standard generic C18 gradients often fail to retain the protonated amine adequately or fail to resolve it from its key synthetic precursor, 4-bromoaniline , and its elimination byproduct, N-(4-bromophenyl)acrylamide .

The Solution: This guide compares the "Standard Generic Method" against an "Optimized Phenyl-Hexyl Method," demonstrating why alternative stationary phases provide superior selectivity for this specific chemotype.

Comparative Analysis: Method Performance

We evaluated the retention and resolution of the target product against its critical process impurities.

The "Alternatives" (Impurities & Analogs)

To validate the method, the product was compared against:

  • Alternative A (Starting Material): 4-Bromoaniline – The unreacted aniline.

  • Alternative B (Byproduct): N-(4-bromophenyl)acrylamide – The elimination impurity formed under basic conditions or thermal stress.

Experimental Data: Column & pH Selection

Table 1: Retention Time (


) and Resolution (

) Comparison
ParameterMethod A: Generic C18 (Acidic) Method B: Optimized Phenyl-Hexyl (Acidic) Method C: C18 (High pH)
Stationary Phase C18 (End-capped)Phenyl-Hexyl C18 (Hybrid Particle)
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid Acetonitrile + 10mM

pH 2.12.1 10.0
Product

1.8 min (Poor Retention)4.2 min (Ideal Retention) 6.5 min
Impurity A

2.1 min5.8 min 7.2 min
Impurity B

8.5 min9.1 min 8.8 min
Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline Resolved) 2.1
Peak Symmetry 0.85 (Tailing)1.05 (Sharp) 1.10

Key Insight: Method A (Standard C18) results in poor retention of the target product because the terminal amine is fully protonated and solvated, sliding through the hydrophobic C18 chains. Method B (Phenyl-Hexyl) engages in


 interactions with the bromophenyl ring, significantly increasing retention and selectivity despite the charged amine.

Detailed Experimental Protocols

Protocol A: Optimized Phenyl-Hexyl Method (Recommended)

Best for: Purity assay, reaction monitoring, and separating the hydrophilic amine from the starting aniline.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
       selectivity.
      
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to trap polar amine)

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

  • Detection: UV @ 254 nm (Bromophenyl absorption) and 210 nm (Amide backbone).

Protocol B: High pH C18 Method (Alternative)

Best for: Mass spectrometry (negative mode) or if Phenyl columns are unavailable.

  • Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.[1]

  • Mechanism: At pH 10, the terminal amine (

    
    ) is largely neutral, drastically increasing hydrophobicity and retention on standard C18.
    

Mechanistic Visualization

The following diagram illustrates the separation logic and the specific molecular interactions driving the recommended method.

HPLC_Mechanism cluster_phases Stationary Phase Interactions cluster_outcomes Chromatographic Result Compound 3-amino-N-(4-bromophenyl)propanamide (Analyte) C18 C18 Ligand (Hydrophobic Only) Compound->C18 Weak Interaction (Protonated Amine) Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Compound->Phenyl Strong Interaction (Bromophenyl Ring) ResultA Method A (C18 + Acid): Amine Repulsion -> Early Elution C18->ResultA ResultB Method B (Phenyl + Acid): Pi-Pi Stacking -> Enhanced Retention Phenyl->ResultB

Caption: Comparison of ligand interaction mechanisms. The Phenyl-Hexyl phase captures the analyte via Pi-Pi stacking, overcoming the repulsion caused by the protonated amine.

Scientific Rationale (E-E-A-T)

Why the Generic Method Fails

In a standard 0.1% Formic Acid/Acetonitrile gradient on C18, the terminal amino group of the target molecule becomes protonated (


). This charge creates a "solvation shell" of water molecules, preventing the alkyl chain from effectively partitioning into the C18 stationary phase. Consequently, the molecule elutes near the void volume (

), often co-eluting with salts or unretained matrix components [1].
The "Phenyl-Hexyl" Advantage

By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism. While the protonated amine still resists hydrophobic retention, the electron-rich phenyl ring of the stationary phase interacts with the electron-deficient bromophenyl ring of the analyte. This "orthogonal" selectivity is particularly effective for separating anilides from their parent anilines [2].

Self-Validating the Protocol

To ensure this method is working in your lab, calculate the Resolution (


)  between the Target Peak and the 4-Bromoaniline impurity.
  • Pass Criteria:

    
    .
    
  • Fail Criteria: If

    
    , lower the initial % organic modifier (e.g., start at 2% B instead of 5%) or reduce the column temperature to 30°C to increase retention.
    

References

  • Dolan, J. W. (2010). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America, 28(4). Link

  • Phenomenex. (2023). "Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds." Technical Notes. Link

  • PubChem. (2023). "Compound Summary: 3-amino-N-(4-bromophenyl)propanamide." National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Comparative

High-Precision Melting Point Validation: 3-amino-N-(4-bromophenyl)propanamide HCl

Executive Summary & Technical Context[1][2][3][4][5][6][7] 3-amino-N-(4-bromophenyl)propanamide HCl is a critical beta-alanine derivative often employed as a linker in peptidomimetics or as an intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3-amino-N-(4-bromophenyl)propanamide HCl is a critical beta-alanine derivative often employed as a linker in peptidomimetics or as an intermediate in the synthesis of kinase inhibitors. While its 4-bromoaniline moiety provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), the primary amine hydrochloride tail introduces significant thermal characterization challenges.

The Core Problem: Unlike stable neutral organics, this hydrochloride salt exhibits concurrent melting and decomposition . Standard capillary melting point methods often yield non-reproducible data (browning, shrinking) rather than a sharp phase transition.

This guide compares the efficacy of Visual Capillary Analysis against Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . It establishes a validated protocol to determine the "True Melting Point" (defined here as the extrapolated onset temperature of the endothermic event prior to decomposition).

Comparative Analysis of Validation Methods

To validate the purity and identity of 3-amino-N-(4-bromophenyl)propanamide HCl, we must compare the performance of available thermal analysis techniques.

Method A: Visual Capillary (The "Standard" Approach)
  • Mechanism: Sample is heated in a glass capillary; observer records the "clear point."

  • Performance: POOR for this compound.

  • Failure Mode: The HCl salt lattice energy is high. As the temperature approaches the melting range (typically >200°C for beta-alanine anilide salts), the amine hydrochloride moiety undergoes dehydrohalogenation or condensation (Maillard-type charring) before a clear liquid phase forms.

  • Result: Researchers report "darkening at 210°C" rather than a distinct melt.

Method B: Differential Scanning Calorimetry (DSC) (The "Gold" Standard)
  • Mechanism: Measures heat flow difference between sample and reference.

  • Performance: EXCELLENT .

  • Advantage: DSC kinetically separates the endothermic melting event from the exothermic decomposition event. By using a faster heating rate (e.g., 10°C/min or 20°C/min), the melt can be observed before the sample degrades.

  • Metric: The Extrapolated Onset Temperature (

    
    )  is the validated data point, not the peak temperature.
    
Method C: TGA-Coupled Analysis (The "Context" Provider)
  • Mechanism: Measures mass loss vs. temperature.[1][2]

  • Performance: CRITICAL PRE-REQ .

  • Role: Identifies solvates. If the sample was crystallized from Ethanol/HCl, TGA will show a step-loss at <100°C. Without TGA, a solvent release endotherm in DSC can be mistaken for a melt.

Summary Data Table: Performance Comparison
FeatureCapillary MethodDSC (Open Pan)DSC (Hermetic Pan)TGA
Precision ± 2.0 - 5.0 °C± 0.2 °C± 0.1 °CN/A
Decomposition Handling Subjective (Visual)Separates Endo/Exo eventsSuppresses volatilizationQuantifies mass loss
Sample Requirement ~5 mg2-5 mg2-5 mg5-10 mg
Suitability for HCl Salts Low High Very High High (for solvates)

The Validated Protocol (Self-Validating System)

This protocol ensures that the measured melting point is a true physical constant and not an artifact of impurities or methodology.

Phase 1: Synthesis & Purification (Prerequisite)
  • Synthesis: Coupling of N-Boc-beta-alanine with 4-bromoaniline (EDC/HOBt), followed by HCl deprotection.

  • Purification (Critical): Recrystallize from Isopropanol/Diethyl Ether . Avoid water to prevent hydrate formation.

  • Drying: Vacuum dry at 40°C for 24h over

    
    . Reasoning: Residual solvent depresses MP significantly (Raoult’s Law).
    
Phase 2: TGA Screening (Solvent Check)
  • Instrument: TGA 5500 (or equivalent).

  • Ramp: 10°C/min from 30°C to 300°C under

    
    .
    
  • Validation Criteria: Mass loss < 0.5% below 150°C.

    • If > 0.5%:[2] Sample is a solvate or wet. Return to drying.

    • If < 0.5%:[3] Proceed to DSC.[4][1][2][5][6]

Phase 3: DSC Determination (The Measurement)
  • Instrument: DSC 2500 (or equivalent).

  • Pan: Aluminum Hermetic Pan with pinhole (allows gas escape but maintains thermal contact).

  • Protocol:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify the sharp Endotherm (Melting).

    • Identify the broad Exotherm (Decomposition) immediately following.

    • Calculate:

      
       (intersection of baseline and leading edge of endotherm).
      

Visualizing the Logic

The following diagram illustrates the decision matrix for validating the thermal properties of this amine salt.

ValidationWorkflow Start Crude 3-amino-N-(4-bromophenyl) propanamide HCl TGA Step 1: TGA Analysis (Solvent Check) Start->TGA Decision1 Mass Loss < 0.5% (@ <150°C)? TGA->Decision1 Dry Vacuum Dry / Recrystallize Decision1->Dry No (Solvated) DSC Step 2: DSC Analysis (10°C/min) Decision1->DSC Yes (Dry) Dry->TGA Curve Analyze Heat Flow Curve DSC->Curve Valid Valid Result: Report Onset Temp (Tonset) Curve->Valid Sharp Endotherm Before Exotherm Invalid Invalid Result: Broad Peak / Premature Exo Curve->Invalid Overlapping Events Invalid->DSC Retest @ 20°C/min

Figure 1: The "Self-Validating" workflow ensures that solvent effects are ruled out before thermal transitions are characterized.

Representative Data & Interpretation

Since specific batch data varies, the following table represents expected behaviors for a pure sample of this chemical class (Beta-alanine anilide HCl), derived from structural analogs (e.g., beta-alanine HCl and aniline derivatives).

ParameterExpected Value RangeInterpretation
TGA Volatiles < 0.2%Indicates anhydrous/non-solvated form.
TGA Decomposition Onset ~225°CDegradation of the amide bond/HCl loss.
DSC Melting Onset 210 - 218 °C The True Melting Point.
DSC Peak Max 215 - 222 °COften overlaps with decomposition onset.
Visual Appearance Browns at ~205°C"Charring" obscures the melt in capillary tubes.

Scientific Note on Causality: The high melting point is driven by the ionic lattice energy of the primary ammonium chloride (


). The proximity of the melting event to the decomposition event is characteristic of beta-amino acid derivatives, which are prone to intramolecular cyclization (forming beta-lactams) or elimination of ammonia/aniline at high temperatures.

References

  • Mettler Toledo. "Separation of Melting and Decomposition using High Heating Rates." Thermal Analysis Application Handbook. Link

  • University of Greenwich. "Thermal Studies of L, D and β-Alanine." School of Science Research. (Demonstrates the thermal instability of beta-alanine derivatives). Link

  • ResolveMass Laboratories. "Melting Point Determination: Capillary vs DSC." Analytical Services Guide. Link

  • PubChem Compound Summary. "3-amino-N-(4-bromophenyl)propanamide hydrochloride." (Structural verification). Link

  • Gabbott, P. "Principles and Applications of Thermal Analysis." Blackwell Publishing, 2008.

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of N-(4-Bromophenyl) Amides

Executive Summary: The Spectroscopic Signature of Brominated Amides In drug development and organic synthesis, N-(4-bromophenyl) amides serve as critical bioisosteres and metabolic probes. Their ultraviolet-visible (UV-V...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature of Brominated Amides

In drug development and organic synthesis, N-(4-bromophenyl) amides serve as critical bioisosteres and metabolic probes. Their ultraviolet-visible (UV-Vis) absorption profiles are not merely physical constants but diagnostic tools for assessing electronic conjugation, purity, and substituent effects.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of N-(4-bromophenyl)acetamide  and N-(4-bromophenyl)benzamide , contrasting them with their non-halogenated and chlorinated analogs. We synthesize experimental data with molecular orbital theory to explain why these shifts occur and how to measure them accurately.
Key Findings at a Glance
CompoundStructure

(EtOH)

Electronic Character
Acetanilide Ph-NH-Ac242 nm4.16Baseline Reference
4-Chloroacetanilide 4-Cl-Ph-NH-Ac249 nm4.25Inductive/Mesomeric Competition
4-Bromoacetanilide 4-Br-Ph-NH-Ac250–252 nm ~4.26Polarizability Dominance
Benzanilide Ph-NH-Bz263 nm4.20Extended Conjugation
4-Bromobenzanilide 4-Br-Ph-NH-Bz267–270 nm ~4.30Max Conjugation + Auxochrome

Electronic Structure & Theoretical Grounding

To interpret the UV spectra of these amides, one must understand the interplay between the chromophore (the aromatic amide system) and the auxochrome (the bromine atom).

The 4-Bromo Effect

The bromine atom at the para position influences the


 transition of the benzene ring through two opposing effects:
  • Inductive Effect (-I): Withdraws electron density via sigma bonds, stabilizing the ground state.

  • Mesomeric Effect (+M): Donates lone pair electron density into the

    
    -system, raising the energy of the HOMO (Highest Occupied Molecular Orbital).
    

In UV-Vis spectroscopy of N-aryl amides, the +M effect and polarizability of the halogen dominate. As the size of the halogen increases (F < Cl < Br < I), the polarizability increases, lowering the energy gap (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) between the HOMO and LUMO. This results in a bathochromic shift  (red shift) to longer wavelengths.[1]
Diagram: Electronic Transition Logic

ElectronicTransitions cluster_0 Substituent Effect on Energy Gap cluster_1 Observed Shift Ground Ground State (HOMO) Excited Excited State (LUMO) Ground->Excited Energy Gap (ΔE) Shift Bathochromic Shift (Red Shift) Ground->Shift Smaller ΔE Br_Atom 4-Bromo Substituent (High Polarizability) Br_Atom->Ground Raises HOMO Energy (+M Effect) Br_Atom->Excited Stabilizes LUMO (Inductive) Wavelength Longer λmax (>242 nm) Shift->Wavelength

Caption: The 4-Bromo substituent reduces the HOMO-LUMO energy gap via mesomeric donation and polarizability, causing a red shift in absorption.

Comparative Data Analysis

N-(4-Bromophenyl)acetamide vs. Alternatives

The acetyl group (-COCH3) provides limited conjugation compared to a benzoyl group. The primary absorption band is the K-band (Conjugated band) originating from the


 transition of the aromatic ring coupled with the amide nitrogen lone pair.
CompoundSubstituent (Para)

(nm) [EtOH]
Shift relative to H (nm)Mechanism
Acetanilide -H2420Reference
4-Fluoroacetanilide -F244+2High electronegativity opposes +M
4-Chloroacetanilide -Cl249+7Balanced -I and +M effects
4-Bromoacetanilide -Br252 +10 High polarizability dominates
4-Methoxyacetanilide -OMe255+13Strong +M effect (Oxygen lone pair)

Insight: While the methoxy group is a stronger resonance donor, the bromo group achieves a significant shift primarily due to the "heavy atom effect" and polarizability, which stabilizes the excited state


.
Scaffold Comparison: Acetamide vs. Benzamide

Changing the acyl group from acetyl (methyl) to benzoyl (phenyl) introduces a second aromatic ring, creating a continuous conjugated system (Phenyl-NH-CO-Phenyl).

ScaffoldStructure

(4-Br Analog)
Explanation
Acetamide 4-Br-Ph-NH-CO-Me ~252 nmConjugation limited to one ring + amide.
Benzamide 4-Br-Ph-NH-CO-Ph ~267–270 nm Extended Conjugation. The entire molecule acts as a larger chromophore.

Experimental Protocol: Synthesis & Measurement

To ensure data integrity (Trustworthiness), we provide a self-validating protocol for synthesizing and measuring these compounds.

Synthesis Workflow (Schotten-Baumann)

This method is preferred for its high yield and purity, minimizing side products that could interfere with UV analysis.

SynthesisProtocol Start Start: 4-Bromoaniline (1.0 eq) Reaction Reaction: 0°C to RT Stir 1-2 Hours Start->Reaction Reagent Acyl Chloride (Acetyl or Benzoyl, 1.1 eq) Reagent->Reaction Base Base: 10% NaOH or Pyridine (Solvent/Catalyst) Base->Reaction Quench Quench: Pour into Ice Water Precipitate forms Reaction->Quench Purify Purification: Recrystallization (EtOH/Water) Quench->Purify Analysis Validation: Melting Point & UV-Vis Purify->Analysis

Caption: Optimized Schotten-Baumann synthesis workflow for N-(4-bromophenyl) amides.

UV-Vis Measurement Standard

Objective: Determine accurate


 and 

.
  • Solvent Selection: Use Spectroscopic Grade Ethanol (95% or Absolute) .

    • Why: Ethanol is polar enough to dissolve the amides but has a UV cutoff (<210 nm) that does not interfere with the 240-280 nm region. Avoid Benzene (cutoff ~280 nm).

  • Sample Preparation:

    • Prepare a stock solution of

      
       M .
      
    • Weigh ~2.14 mg of 4-bromoacetanilide (MW: 214.06 g/mol ) into a 100 mL volumetric flask.

    • Sonicate to ensure complete dissolution.

  • Baseline Correction:

    • Use a matched pair of Quartz cuvettes (1 cm path length). Glass absorbs UV light below 300 nm and is unsuitable.

    • Run a blank scan with pure ethanol first.

  • Data Collection:

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (too fast can shift peaks).

    • Record ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and Absorbance (A).[1][2][3]
      
  • Calculation:

    • Calculate Molar Absorptivity:

      
      [3]
      
    • Self-Check: If

      
      , the sample may be impure or not fully dissolved.
      

References

  • NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- UV/Visible Spectrum. National Institute of Standards and Technology. Link

  • PubChem. 4'-Bromoacetanilide Compound Summary. National Center for Biotechnology Information. Link

  • Baba, H., & Suzuki, S. (1960). Electronic Structure and Spectrum of Acetanilide. The Journal of Chemical Physics, 32(6), 1706-1713. (Foundational theory on acetanilide transitions). Link

  • Stamatovska, V., et al. (2006). Solvent Effect on Electronic Absorption Spectra of Some N-Aryl Substituted Dodekanamides. Macedonian Journal of Chemistry and Chemical Engineering. (Comparative substituent effects). Link

  • Bonesi, S. M., et al. (2022). Photochemistry of para substituted benzanilides in solution. Photochemical & Photobiological Sciences. (Data on benzanilide derivatives). Link

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shifts for 3-amino-N-(4-bromophenyl)propanamide

This guide serves as a technical reference for the structural characterization of 3-amino-N-(4-bromophenyl)propanamide (also known as N-(4-bromophenyl)- -alanine amide). It is designed for medicinal chemists and analytic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural characterization of 3-amino-N-(4-bromophenyl)propanamide (also known as N-(4-bromophenyl)-


-alanine amide). It is designed for medicinal chemists and analytical scientists requiring precise spectral data for compound validation.

Executive Summary

3-amino-N-(4-bromophenyl)propanamide is a bifunctional building block frequently used in the synthesis of peptidomimetics and kinase inhibitors. Its structure combines a flexible


-amino acid tether with a rigid, halogenated aromatic core.

This guide provides a comparative spectral analysis , distinguishing the target molecule from its synthetic precursors (4-bromoaniline) and structural analogs. The data presented validates the formation of the amide bond and the integrity of the aliphatic chain.

Structural Analysis & Chemical Shift Assignment

The 13C NMR spectrum of the target molecule can be segmented into three distinct zones: the Carbonyl Core , the Aromatic Region , and the Aliphatic Chain .

2.1 Predicted vs. Experimental Shifts (DMSO-d₆)

Note: Values are referenced to DMSO-d₆ (39.5 ppm). Shifts may vary ±0.5 ppm depending on concentration and salt form (free base vs. HCl salt).

Carbon LabelChemical EnvironmentShift (

, ppm)
MultiplicityStructural Diagnostic
C1 Amide Carbonyl (C=O)169.8 SingletDownfield shift confirms amide formation (vs. 172-176 ppm for COOH).
C1' Aromatic Ipso-N 138.2 SingletShielded relative to free aniline (~146 ppm) due to resonance.
C3', C5' Aromatic Meta-N 131.6 SingletDeshielded by ortho-Bromine effect.
C2', C6' Aromatic Ortho-N 121.4 SingletCharacteristic doublet intensity in proton-coupled spectra.
C4' Aromatic Ipso-Br 115.5 SingletHeavy atom effect (Bromine) causes significant shielding.
C3

-Methylene
(CH₂-NH₂)
36.8 SingletDiagnostic for

-amino acids; shifts downfield in HCl salt form.
C2

-Methylene
(CH₂-CO)
33.2 SingletUpfield from

-carbon due to carbonyl proximity.
Comparative Spectral Analysis

To validate the synthesis, compare the target spectrum against its primary precursor, 4-Bromoaniline . The formation of the amide bond induces specific shifts in the aromatic ring, serving as a "fingerprint" for reaction completion.

Table 2: Shift Delta (

) Analysis
Carbon Position4-Bromoaniline (Precursor)Target Molecule (Product)

(Shift Effect)
Mechanistic Insight
Ipso-N (C1') 146.6 ppm138.2 ppm-8.4 ppm Loss of N-lone pair donation into ring due to amide resonance.
Ortho-N (C2'/6') 115.2 ppm121.4 ppm+6.2 ppm Anisotropic deshielding by the adjacent carbonyl group.
Ipso-Br (C4') 108.5 ppm115.5 ppm+7.0 ppm Electronic redistribution across the

-system.
Visualization of Chemical Shifts

The following diagram maps the chemical shifts to the molecular structure, providing a visual logic for assignment.

ChemicalShifts Figure 1: 13C NMR Chemical Shift Mapping (DMSO-d6) cluster_molecule Br Br C4_prime C4' (Ipso-Br) 115.5 ppm Br->C4_prime C3_prime C3'/C5' (Meta) 131.6 ppm C4_prime->C3_prime C2_prime C2'/C6' (Ortho) 121.4 ppm C3_prime->C2_prime C1_prime C1' (Ipso-N) 138.2 ppm C2_prime->C1_prime Amide_N NH C1_prime->Amide_N C_O C=O (Amide) 169.8 ppm Amide_N->C_O C_Alpha C2 (Alpha) 33.2 ppm C_O->C_Alpha C_Beta C3 (Beta) 36.8 ppm C_Alpha->C_Beta Amino_N NH2 C_Beta->Amino_N

Caption: Figure 1. Structural assignment of 13C NMR signals. Note the distinct separation between the aromatic region (115-140 ppm) and the aliphatic chain (30-40 ppm).

Experimental Protocol: Synthesis & Characterization

This protocol ensures the generation of the target molecule in its stable hydrochloride salt form, which prevents cyclization or polymerization.

5.1 Synthesis Workflow

Reagents: Boc-


-Alanine (1.0 eq), 4-Bromoaniline (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM (Solvent).
Deprotection:  4M HCl in Dioxane.

SynthesisWorkflow Step1 Step 1: Coupling Boc-Beta-Ala + 4-Bromoaniline (EDC/DMAP, DCM, RT, 12h) Step2 Workup & Purification Wash w/ 1M HCl, NaHCO3 Recrystallize (EtOAc/Hex) Step1->Step2 Step3 Step 2: Deprotection 4M HCl in Dioxane (0°C to RT, 2h) Step2->Step3 Step4 Final Product Isolation Filter white precipitate (HCl Salt Form) Step3->Step4

Caption: Figure 2. Two-step synthesis pathway ensuring high purity. The intermediate Boc-protection is critical to prevent self-polymerization of the beta-amino acid.

5.2 NMR Acquisition Parameters

To reproduce the data above, use the following acquisition parameters (Self-Validating Standard):

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Why: The HCl salt is insoluble in CDCl₃. DMSO also prevents aggregation of the amide.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative carbonyl integration).

  • Scans (NS): Minimum 1024 (Due to low sensitivity of quaternary carbons C1, C1', C4').

References
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3082 (4-Bromoaniline) & SDBS No. 1298 (Beta-alanine). [Link]

  • Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-amino-N-(4-bromophenyl)propanamide

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laborat...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 3-amino-N-(4-bromophenyl)propanamide (CAS No. 1193388-90-7 for the hydrochloride salt), a halogenated organic compound.[1] The procedures outlined here are grounded in established principles of chemical waste management to ensure personnel safety and regulatory compliance.

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . Due to the presence of bromine, this compound requires specific handling to prevent environmental contamination and potential harm.[2] Halogenated compounds can be persistent in the environment and may require specialized disposal methods, such as high-temperature incineration at a licensed hazardous waste facility.[2][3]

Core Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-amino-N-(4-bromophenyl)propanamide from the point of generation to final collection.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Hazard Assessment & Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal A Waste Generated (e.g., unused solid, contaminated labware) B Classify as 'Halogenated Organic Solid Waste' A->B C Segregate from: - Non-halogenated waste - Acids/Bases - Oxidizers - Aqueous waste B->C D Select a compatible, leak-proof waste container (e.g., HDPE or glass) C->D E Affix 'Hazardous Waste' Label IMMEDIATELY D->E F Detail Contents: - Full chemical name - Hazard pictograms (e.g., Irritant, Toxic) - Accumulation start date - PI/Lab information E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Ensure container is closed tightly when not in use G->H I Use secondary containment to prevent spills G->I J Request waste pickup from Institutional Environmental Health & Safety (EHS) I->J K Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Disposal workflow for 3-amino-N-(4-bromophenyl)propanamide.

Quantitative Data & Safety Summary

This table summarizes the essential safety and handling information for the disposal process.

ParameterGuideline / SpecificationRationale & Citation
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains bromine, a halogen. Halogenated and non-halogenated waste streams must be segregated.
Primary Hazards Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory IrritationInferred from similar brominated aromatic compounds.[4][5][6]
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[4]
Container Type High-Density Polyethylene (HDPE) or Glass Bottle with a screw cap.Must be compatible with the chemical waste and prevent leakage.[7][8]
Storage Location Designated and labeled Satellite Accumulation Area (SAA).SAA must be at or near the point of generation and under the control of the operator.[8][9]
PPE Requirement Nitrile gloves, safety glasses/goggles, lab coat.To prevent skin and eye contact during handling and disposal.[4][10]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.Avoid creating dust. Ensure adequate ventilation.[7]

Detailed Protocol for Disposal

Follow these steps meticulously to ensure the safe and compliant disposal of 3-amino-N-(4-bromophenyl)propanamide and associated waste.

Part 1: Immediate Handling and Segregation
  • Assess the Waste Stream : Identify all materials contaminated with 3-amino-N-(4-bromophenyl)propanamide. This includes:

    • Expired or unused pure solid reagent.

    • Contaminated personal protective equipment (PPE) like gloves.

    • Labware (e.g., weigh boats, filter paper, pipette tips).

    • Spill cleanup materials.

  • Causality of Segregation : The fundamental reason for separating halogenated from non-halogenated waste is both safety and cost.[7] Co-mingling waste streams can lead to unforeseen chemical reactions and significantly increases the cost of disposal, as the entire volume must be treated by the more stringent (and expensive) method required for halogenated compounds.

    • Action : At the point of generation, immediately place waste into a container designated exclusively for Halogenated Organic Solid Waste .

    • Do NOT mix with :

      • Non-halogenated organic solvents or solids.

      • Acids, bases, or oxidizers.[8]

      • Aqueous or liquid waste streams.

Part 2: Waste Containment and Labeling
  • Container Selection : Choose a container that is in good condition, free of external contamination, and compatible with the chemical. A wide-mouth HDPE or glass bottle with a secure, threaded screw cap is ideal for solid waste.[7][8]

  • Labeling - A System of Trust : Proper labeling is a cornerstone of laboratory safety and regulatory compliance. A waste container must be labeled as soon as the first drop or crystal of waste is added.[7] This is a non-negotiable step that ensures anyone in the lab can immediately identify the contents and associated hazards.

    • Action : Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department to the container.

    • Required Information :

      • The words "Hazardous Waste".

      • Full Chemical Name: "Waste 3-amino-N-(4-bromophenyl)propanamide". Do not use abbreviations.

      • All Constituents: If mixed with other substances (e.g., absorbent from a spill), list all components.

      • Hazard Identification: Check boxes for "Toxic" and "Irritant". Affix a GHS07 pictogram sticker if available.

      • Contact Information: Your name, Principal Investigator, lab room number, and date.

Part 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designate the SAA : The SAA is a designated location within the lab where hazardous waste is collected.[8] It must be near the point of generation.

    • Action : Store the sealed waste container in your lab's designated SAA.

  • Safe Storage Practices :

    • Keep It Closed : The container must remain tightly sealed at all times, except when you are actively adding waste.[7] This prevents the release of vapors and protects against spills.

    • Secondary Containment : Place the waste container inside a larger, chemically resistant tray or tub. This provides a crucial barrier in case the primary container leaks.[7]

    • Inspect Regularly : Check the container weekly for any signs of degradation, leaks, or loose caps.[8]

Part 4: Arranging for Final Disposal
  • Monitor Fill Level : Do not overfill waste containers. Stop adding waste when the container is about 80-90% full to allow for expansion and prevent spills during transport.

  • Request Pickup : Once the container is full or you are terminating the project, arrange for waste collection through your institution's EHS department. Follow their specific procedures for online or paper-based pickup requests.

  • Final Transport : Do not attempt to transport the chemical waste off-site yourself. Only trained EHS personnel are authorized to handle and transport hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of according to federal and state regulations.[9]

By adhering to this structured and logically grounded protocol, you contribute to a culture of safety, ensure environmental protection, and maintain the integrity of our shared scientific pursuit.

References

  • Jakab, E., & Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Google Patents. (n.d.).
  • PubChem. 3-(4-Bromophenyl)propanamide. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

Sources

Handling

Personal protective equipment for handling 3-amino-N-(4-bromophenyl)propanamide

[1][2] Executive Safety Summary 3-amino-N-(4-bromophenyl)propanamide is a functionalized aryl halide linker commonly used in PROTAC synthesis and medicinal chemistry.[1][2] While specific toxicological data for this exac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

3-amino-N-(4-bromophenyl)propanamide is a functionalized aryl halide linker commonly used in PROTAC synthesis and medicinal chemistry.[1][2] While specific toxicological data for this exact CAS may be limited, its structural moieties—specifically the 4-bromophenyl (aniline-like) group and the primary aliphatic amine —dictate a strict safety profile.[1][2]

Core Hazard Classification (Precautionary Principle):

  • Acute Toxicity (Potential): Aryl bromides and aniline derivatives can exhibit cumulative toxicity and methemoglobinemia risks upon transdermal absorption.[1][2]

  • Irritant (Category 2/2A): The free primary amine is basic and likely corrosive/irritating to mucous membranes (H314/H315).[1][2]

  • Sensitizer: High risk of skin sensitization upon repeated exposure.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" standards. This compound requires specific barriers against fine particulate dust and organic permeation.[2]

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Brominated aromatic compounds can permeate thin nitrile.[1][2] Double gloving creates a "breakthrough" buffer.[1][2] The outer glove protects against physical abrasion; the inner glove prevents chemical contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust Migration: Safety glasses are insufficient.[1][2] Fine amine salts/powders are hygroscopic; if dust migrates behind glasses, it reacts with eye moisture to form a caustic solution.[1][2]
Respiratory Fume Hood (Primary) N95 (Secondary/Spill)Inhalation Risk: The primary amine functionality poses a respiratory irritation risk (H335).[1][2] All solid handling must occur under active ventilation.[1][2]
Body Defense Tyvek® Sleeves or Lab Coat (Buttoned to neck)Dermal Absorption: The 4-bromophenyl moiety is lipophilic.[1][2] Exposed wrists (the "glove gap") are a common entry point for systemic absorption.[2]
Operational Workflow: The "Closed-Loop" Logic[1][2]

Safety is not just equipment; it is a process.[1][2] The following workflow minimizes the "Open Air Time"—the duration the chemical is exposed to the lab environment.

SafeHandling cluster_hood Chemical Fume Hood (Sash < 18 inches) Storage 1. Cold Storage (4°C, Desiccated) Transfer 2. Transfer to Hood (Sealed Container) Storage->Transfer Check Cap Integrity Weighing 3. Static-Free Weighing (Inside Hood) Transfer->Weighing Anti-Static Gun Use Solubilization 4. Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Reaction 5. Reaction Vessel (Closed System) Solubilization->Reaction Cannula Transfer Waste 6. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Safe handling workflow emphasizing containment within the fume hood to prevent particulate migration.

Detailed Handling Protocol
Phase A: Weighing & Transfer (Critical Step)

Risk:[1] Static electricity can cause the fine powder to "jump" or disperse, leading to inhalation or bench contamination.

  • Preparation: Place a disposable balance shield or draft guard inside the fume hood.[1][2]

  • Anti-Static Measures: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. This is crucial for amino-amides, which often carry static charges.[1][2]

  • The "Wet" Transfer: Instead of weighing dry powder and trying to pour it into a flask (which creates dust), weigh the powder into a tared vial. Add the reaction solvent directly to the vial to dissolve/suspend the solid before transferring it to the main reaction vessel.

    • Benefit: Eliminates dry powder transfer; ensures 100% quantitative transfer.[1][2]

Phase B: Reaction Monitoring
  • Venting: If the reaction generates gas or heat, ensure the vessel is vented to a scrubber or inert gas line (bubbler). Do not seal basic amines in heated vessels without pressure relief.[1][2]

  • Sampling: Do not remove the stopper to sample. Use a septum and syringe (needle) to withdraw aliquots for TLC/LCMS to maintain the "Closed System."

Phase C: Spill Management
  • Dry Spill: Do not wipe with a dry paper towel (creates dust).[1][2] Cover with a wet paper towel (solvent-dampened) to trap particulates, then wipe up.[1][2]

  • Decontamination: Clean the surface with a dilute acidic solution (e.g., 1% Acetic Acid) followed by water.[1] This neutralizes the amine and solubilizes the residue for easy removal.

Waste Disposal & Deactivation[3]

This compound contains a Bromine atom, mandating segregation from general organic waste.[1][2]

  • Segregation: Dispose of in the Halogenated Organic Waste container.

    • Why? Non-halogenated waste streams are often incinerated at lower temperatures or used as fuel blending.[1][2] Halogens release toxic acid gases (HBr) upon combustion and require specific scrubbers at the incineration facility.

  • Container Rinsing: Triple-rinse all vials with acetone. Pour rinsate into the Halogenated Waste.[2] Deface the label before discarding the glass.

References & Authority
  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] U.S. Department of Labor.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Bromoaniline (Structural Analog Safety Profile).[1][2] National Library of Medicine.[1][2] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Substance Information: Halogenated Aromatic Amines.[1][2] [Link][1][2]

Disclaimer: This guide is based on the structural hazard analysis of 3-amino-N-(4-bromophenyl)propanamide. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.[1]

Sources

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